Product packaging for Cefquinome Sulfate(Cat. No.:CAS No. 118443-89-3)

Cefquinome Sulfate

Cat. No.: B1668876
CAS No.: 118443-89-3
M. Wt: 626.7 g/mol
InChI Key: KYOHRXSGUROPGY-OFNLCGNNSA-N
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Description

Cefquinome Sulfate is the sulfate form of cefquinome, a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity. Cefquinome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N6O9S3 B1668876 Cefquinome Sulfate CAS No. 118443-89-3

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16-;/t17-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOHRXSGUROPGY-OFNLCGNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118443-89-3, 84957-30-2
Record name Cefquinome sulfate [USAN]
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Record name CEFQUINOME SULFATE
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Record name 1-[[(6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium hydroxide, inner salt 72-(Z)-(O-methyloxime), sulfate (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFQUINOME SULFATE
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Modeling of Cefquinome Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome Sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] The antimicrobial efficacy of Cefquinome stems from its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3][4] This guide provides a detailed overview of the current knowledge on the crystal structure and molecular modeling of this compound, offering insights for further research and drug development.

Chemical and Physical Properties

This compound is the sulfate salt of Cefquinome. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C23H26N6O9S3[4][5]
Molecular Weight 626.67 g/mol [5]
Appearance White or slightly yellow crystalline powder[6]
Solubility Soluble in DMSO[5]
CAS Number 118443-89-3[3][5]

Crystal Structure of this compound

The solid-state characteristics of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. While the crystalline nature of this compound has been confirmed through powder X-ray diffraction (PXRD) in formulation studies, a detailed single-crystal X-ray diffraction analysis is not publicly available in the surveyed literature.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material. Studies on this compound formulations have utilized PXRD to confirm its crystalline state. However, these studies do not provide the detailed structural information that can be obtained from a full crystal structure determination.

Experimental Protocol for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound, the following general protocol for single-crystal X-ray diffraction is recommended.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture.

  • Vapor diffusion method, where a solution of this compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.

  • Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce crystallization.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.

  • The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

The following diagram illustrates a typical workflow for single-crystal X-ray diffraction.

experimental_workflow_xrd cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination start This compound Powder dissolution Dissolution in Solvent start->dissolution crystallization Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystallization crystals Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting xray X-ray Exposure & Data Collection mounting->xray raw_data Raw Diffraction Data xray->raw_data processing Data Processing raw_data->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure (CIF) refinement->final_structure

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Molecular Modeling of this compound

Molecular modeling techniques are invaluable for understanding the mechanism of action of drugs at a molecular level. For this compound, these methods can elucidate its interaction with penicillin-binding proteins (PBPs), the key enzymes in bacterial cell wall synthesis.

Mechanism of Action

Cefquinome, like other β-lactam antibiotics, acts by inhibiting the transpeptidase activity of PBPs. This inhibition occurs through the acylation of a serine residue in the active site of the PBP by the β-lactam ring of Cefquinome. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains, which ultimately leads to bacterial cell lysis and death.

The signaling pathway for Cefquinome's mechanism of action is depicted below.

mechanism_of_action cefquinome This compound binding Binding to PBP Active Site cefquinome->binding pbp Penicillin-Binding Protein (PBP) pbp->binding acylation Acylation of Active Site Serine binding->acylation inactivation PBP Inactivation acylation->inactivation peptidoglycan Peptidoglycan Cross-linking Inhibition inactivation->peptidoglycan lysis Bacterial Cell Lysis peptidoglycan->lysis

Figure 2: Mechanism of action of this compound.
Molecular Docking and Molecular Dynamics Simulation Protocol

1. Preparation of the Receptor and Ligand:

  • Receptor: Obtain the 3D structure of a relevant Penicillin-Binding Protein (e.g., PBP2a from Staphylococcus aureus) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand: Generate the 3D structure of Cefquinome and optimize its geometry using a suitable force field. Assign partial charges.

2. Molecular Docking:

  • Define the binding site on the PBP, typically centered on the active site serine residue.

  • Perform molecular docking using software such as AutoDock or Glide to predict the binding pose of Cefquinome within the PBP active site.

  • Analyze the docking results to identify the most favorable binding poses based on scoring functions, which estimate the binding affinity.

3. Molecular Dynamics (MD) Simulation:

  • Take the best-ranked docked complex of PBP and Cefquinome as the starting structure for an MD simulation.

  • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Perform energy minimization to remove steric clashes.

  • Gradually heat the system to physiological temperature and equilibrate it.

  • Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.

  • Analyze the trajectory to assess the stability of the binding and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.

A logical workflow for the computational analysis of this compound is presented below.

molecular_modeling_workflow cluster_preparation System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_results Analysis & Results pbp_pdb PBP Structure (PDB) prep_pbp Prepare PBP pbp_pdb->prep_pbp cef_structure Cefquinome Structure prep_cef Prepare Cefquinome cef_structure->prep_cef docking Docking Simulation prep_pbp->docking prep_cef->docking poses Binding Poses & Scores docking->poses best_pose Select Best Pose poses->best_pose md_setup MD System Setup (Solvation, Ionization) best_pose->md_setup md_run MD Simulation (Minimization, Equilibration, Production) md_setup->md_run md_analysis Trajectory Analysis md_run->md_analysis binding_energy Binding Free Energy Calculation md_analysis->binding_energy interaction_analysis Interaction Analysis (H-bonds, etc.) md_analysis->interaction_analysis

Figure 3: Workflow for molecular modeling of this compound with a PBP.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound from the literature.

Pharmacokinetic Parameters of Cefquinome

ParameterSpeciesDose & RouteValueReference
t1/2β (Elimination half-life) Foals1 mg/kg IV2.35 h[7]
Foals1 mg/kg IM4.16 h[7]
Rabbits18 mg/kg IM (solution)8.752 ± 0.846 h[8]
Rabbits18 mg/kg IM (liposome)16.503 ± 1.275 h[8]
Cmax (Peak concentration) Foals1 mg/kg IM0.89 µg/mL[7]
Tmax (Time to peak concentration) Foals1 mg/kg IM2.16 h[7]
AUC0–last (Area under the curve) Foals1 mg/kg IV12.33 µg·h/mL[7]
Foals1 mg/kg IM5.41 µg·h/mL[7]
Rabbits18 mg/kg IM (solution)49.582 ± 9.173 (mg·h)/L[8]
Rabbits18 mg/kg IM (liposome)138.727 ± 11.034 (mg·h)/L[8]
F (Bioavailability) Foals1 mg/kg IM43.86%[7]

Minimum Inhibitory Concentrations (MICs) of Cefquinome

Bacterial SpeciesMIC Range (µg/mL)Reference
Salmonella spp.0.06-0.5[7]
E. coli0.015-0.5[7]
Methicillin-resistant S. aureus (MRSA)1-16[7]

Conclusion

This technical guide provides a comprehensive overview of the current understanding of this compound's crystal structure and molecular modeling. While detailed experimental data on its single-crystal structure and specific binding energetics with PBPs are yet to be published, this document outlines the established methodologies and workflows for researchers to pursue these investigations. The provided quantitative data and mechanistic diagrams serve as a valuable resource for scientists and professionals in the field of veterinary drug development. Further research in these areas will undoubtedly contribute to the optimization of Cefquinome's therapeutic applications and the development of new, more effective cephalosporin antibiotics.

References

Cefquinome Sulfate's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome, a fourth-generation cephalosporin for veterinary use, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of Cefquinome Sulfate's interaction with PBPs. While specific quantitative binding affinity data (IC50 values) for Cefquinome remains limited in publicly available literature, this document outlines the established experimental protocols for determining such affinities, details the peptidoglycan synthesis pathway targeted by Cefquinome, and presents a generalized workflow for assessing antibiotic-PBP interactions.

Introduction to Cefquinome and Penicillin-Binding Proteins

Cefquinome is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the acylation of PBPs, which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. Peptidoglycan, a vital component of the bacterial cell wall, provides structural integrity and protection against osmotic lysis. By inhibiting the transpeptidase activity of PBPs, Cefquinome disrupts cell wall formation, leading to bacterial cell death.

The affinity of a β-lactam antibiotic for specific PBPs is a key determinant of its antibacterial spectrum and efficacy. Different bacterial species possess a variety of PBPs, each with distinct physiological roles in cell elongation, septum formation, and maintenance of cell shape. Therefore, understanding the binding affinity of Cefquinome to various PBPs is crucial for predicting its effectiveness against different pathogens.

Quantitative Binding Affinity of Cephalosporins to Penicillin-Binding Proteins

Table 1: IC50 Values (μg/mL) of Various Cephalosporins for PBPs in Escherichia coli [1][2]

CephalosporinPBP1aPBP1bPBP2PBP3PBP4PBP5/6
Cefepime1.1>1000.50.5>100>100
Cefpirome4.0>100110.4>100>100
Cefaclidine1.8>100120.3>100>100

Table 2: IC50 Values (μg/mL) of Ceftaroline for PBPs in Staphylococcus aureus and Streptococcus pneumoniae [3]

OrganismStrainPBP1PBP2PBP2a (MRSA)PBP3PBP4PBP1a (S.p.)PBP2b (S.p.)PBP2x (S.p.)
S. aureusMSSA≤0.5≤0.5-≤0.5>8---
S. aureusMRSA≤1≤1≤1≤1>8---
S. pneumoniaePen-Susc----->4>40.1-1
S. pneumoniaePen-Res-----0.125-0.250.5-40.1-1

Note: The data presented are for comparative purposes to demonstrate the range of binding affinities for cephalosporins. Specific values for this compound are not available in the cited sources.

Experimental Protocols for Determining PBP Binding Affinity

The binding affinity of this compound to PBPs is typically determined using competitive binding assays. These assays measure the ability of Cefquinome to compete with a labeled ligand (e.g., radiolabeled penicillin or a fluorescent β-lactam analog) for binding to PBPs.

Competitive Radioligand Binding Assay

This method involves the use of a radiolabeled β-lactam, such as [³H]benzylpenicillin, to label the PBPs.

Protocol:

  • Preparation of Bacterial Membranes:

    • Bacterial cells are cultured to the mid-logarithmic phase.

    • Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).

    • The cells are then lysed using methods such as sonication or French press.

    • The cell lysate is subjected to ultracentrifugation to pellet the cell membranes containing the PBPs.

    • The membrane pellet is washed and resuspended in a suitable buffer.

  • Competition Assay:

    • Aliquots of the membrane preparation are pre-incubated with varying concentrations of this compound for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

    • A constant, saturating concentration of radiolabeled penicillin (e.g., [³H]benzylpenicillin) is then added to the mixture and incubated for a further period (e.g., 10 minutes at 37°C) to label the PBPs not bound by Cefquinome.

    • The reaction is stopped by the addition of an excess of unlabeled penicillin.

  • Detection and Quantification:

    • The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The gel is then subjected to fluorography to visualize the radiolabeled PBPs.

    • The intensity of the bands corresponding to each PBP is quantified using densitometry.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the binding of the radiolabeled penicillin to a specific PBP is determined and reported as the IC50 value.

Fluorescent β-Lactam Competition Assay

This method utilizes a fluorescently labeled β-lactam analog, such as Bocillin-FL (a fluorescent derivative of penicillin), as the reporter ligand.

Protocol:

  • Whole-Cell Labeling or Membrane Preparation: This assay can be performed with either whole bacterial cells or isolated membranes, prepared as described in the radioligand binding assay.

  • Competition Assay:

    • Whole cells or membrane preparations are incubated with a range of concentrations of this compound for a defined period.

    • A fixed concentration of a fluorescent β-lactam probe is then added and incubated to label the available PBPs.

  • Detection and Quantification:

    • For whole-cell assays, after washing to remove unbound probe, the cells can be analyzed by flow cytometry or the labeled proteins can be visualized after cell lysis and SDS-PAGE.

    • For membrane assays, the proteins are separated by SDS-PAGE.

    • The fluorescently labeled PBPs in the gel are visualized using a fluorescence scanner.

  • Data Analysis:

    • The fluorescence intensity of each PBP band is quantified.

    • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence signal for a specific PBP.

Signaling Pathways and Experimental Workflows

Peptidoglycan Biosynthesis Pathway and Inhibition by Cefquinome

Cefquinome, like other β-lactam antibiotics, targets the final stage of peptidoglycan biosynthesis, specifically the transpeptidation reaction. The following diagram illustrates the key steps in this pathway and the point of inhibition by Cefquinome.

Peptidoglycan_Biosynthesis_Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol_PP Bactoprenol-PP Lipid_II->Bactoprenol_PP Flippase Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylation Bactoprenol_P Bactoprenol-P Bactoprenol_PP->Bactoprenol_P Dephosphorylation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefquinome Cefquinome Cefquinome->PBPs

Inhibition of Peptidoglycan Synthesis by Cefquinome.

Experimental Workflow for PBP Binding Affinity Assay

The following diagram outlines the logical steps involved in determining the binding affinity of an antibiotic like Cefquinome to bacterial PBPs using a competitive assay.

PBP_Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Culture Bacterial Culture (Log Phase) Harvest Harvest & Wash Cells Culture->Harvest Lyse Cell Lysis Harvest->Lyse Membrane_Isolation Isolate Membranes (Ultracentrifugation) Lyse->Membrane_Isolation Resuspend Resuspend Membranes Membrane_Isolation->Resuspend Preincubation Pre-incubate Membranes with Cefquinome Resuspend->Preincubation Labeling Add Labeled Penicillin (e.g., [3H]Penicillin or Bocillin-FL) Preincubation->Labeling Stop_Reaction Stop Reaction (Excess Unlabeled Penicillin) Labeling->Stop_Reaction SDS_PAGE SDS-PAGE Separation Stop_Reaction->SDS_PAGE Detection Detection (Fluorography or Fluorescence Scan) SDS_PAGE->Detection Quantification Densitometry / Fluorescence Quantification Detection->Quantification IC50_Calc Calculate IC50 Values Quantification->IC50_Calc

Workflow for PBP Binding Affinity Determination.

Conclusion

This compound is a potent cephalosporin that targets bacterial cell wall synthesis through the inhibition of penicillin-binding proteins. While specific quantitative data on its binding affinity to a wide array of PBPs is not extensively documented in public sources, the experimental methodologies for determining these crucial parameters are well-established. The competitive radioligand and fluorescent binding assays provide robust frameworks for quantifying the IC50 values of Cefquinome against various PBPs. A deeper understanding of these binding affinities will further elucidate the spectrum of activity of Cefquinome and aid in the development of future antimicrobial strategies. Further research to generate and publish specific IC50 values for Cefquinome against a panel of PBPs from clinically relevant pathogens is highly encouraged.

References

Cefquinome Sulfate's Efficacy Against ESBL-Producing Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extended-spectrum β-lactamase (ESBL)-producing bacteria represent a significant and growing challenge in both human and veterinary medicine. These organisms possess the ability to hydrolyze and inactivate a broad range of β-lactam antibiotics, including third-generation cephalosporins, limiting therapeutic options. Cefquinome, a fourth-generation cephalosporin approved for veterinary use, has demonstrated a notable degree of stability against many β-lactamases, making it a subject of considerable interest for its potential activity against these resistant pathogens.[1][2] This technical guide provides an in-depth analysis of the in vitro and in vivo activity of Cefquinome Sulfate against ESBL-producing bacteria, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action and Resistance

Cefquinome, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] It specifically targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death.

The primary mechanism of resistance in ESBL-producing bacteria is the enzymatic degradation of the β-lactam ring by ESBLs, such as TEM, SHV, and CTX-M types.[4][5] Cefquinome's molecular structure, featuring a bicyclic pyridinium group at the C-3 position, provides it with high stability against hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases.[2] However, its stability is not absolute, and certain ESBL variants can hydrolyze Cefquinome.[6]

cluster_bacterium Bacterial Cell Cefquinome Cefquinome PBP Penicillin-Binding Proteins (PBPs) Cefquinome->PBP Inhibition Hydrolysis Hydrolysis Cefquinome->Hydrolysis Degradation CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesis Lysis Cell Lysis CellWall->Lysis Weakened ESBL ESBL Enzyme ESBL->Hydrolysis

Caption: Mechanism of Cefquinome action and ESBL resistance.

Quantitative In Vitro Activity

The in vitro efficacy of Cefquinome against ESBL-producing bacteria is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC Distribution of this compound against ESBL-Producing Escherichia coli
Isolate OriginNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Clinical (UK)35 (ESBL-positive)Not specifiedNot specified>32[7]
Feline (China)42 (ESBL-positive)Not specifiedNot specified>64[8]
Veterinary50.031 - 1.00Not specifiedNot specified[1]

Note: A study on feline-origin ESBL E. coli in China reported an 85% resistance rate to Cefquinome.[8] Another UK study on clinical ESBL-producing E. coli isolates found 68.5% to be resistant to Cefquinome.[7]

Table 2: MIC Distribution of this compound against ESBL-Producing Klebsiella pneumoniae
Isolate OriginNumber of IsolatesMIC (µg/mL)Reference
Veterinary1 (ESBL-positive)≤ 0.125[9]

In Vivo Efficacy

In vivo studies, often conducted in neutropenic mouse thigh infection models, provide crucial insights into the pharmacokinetics and pharmacodynamics (PK/PD) of Cefquinome against ESBL-producing pathogens. The key PK/PD parameter for cephalosporins is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).

Table 3: In Vivo Activity of Cefquinome against ESBL-Producing Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model
PK/PD ParameterValueEfficacy TargetReference
%fT > MIC20.07%Net bacterial stasis[10]
%fT > MIC29.57%1-log₁₀ kill[10]
%fT > MIC55.12%2-log₁₀ kill[10]
Table 4: In Vivo Activity of Cefquinome against Escherichia coli in a Neutropenic Mouse Thigh Model
PK/PD ParameterValueEfficacy TargetReference
%fT > MIC28.01% ± 2.27%Net bacterial stasis[1]
%fT > MIC37.23% ± 4.05%1-log₁₀ CFU reduction[1]
%fT > MIC51.69% ± 9.72%2-log₁₀ CFU reduction[1]

These in vivo studies suggest that achieving a %fT > MIC of approximately 50-60% is associated with a significant bactericidal effect against these ESBL-producing pathogens.[1][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for MIC determination based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[11][12][13][14]

cluster_workflow MIC Determination Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepareInoculum SerialDilution Perform Serial Dilution of this compound PrepareInoculum->SerialDilution Inoculate Inoculate Microtiter Plate with Bacteria and Antibiotic SerialDilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadResults Read Results Visually or with a Plate Reader Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Broth Microdilution: The assay is performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth. Serial twofold dilutions of this compound are prepared in the wells.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Neutropenic Mouse Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents.

cluster_workflow Neutropenic Mouse Thigh Infection Model Workflow Start Start InduceNeutropenia Induce Neutropenia in Mice (e.g., with cyclophosphamide) Start->InduceNeutropenia InfectMice Infect Mice with ESBL-producing Bacteria (intramuscular injection into the thigh) InduceNeutropenia->InfectMice InitiateTherapy Initiate this compound Therapy (at various doses and schedules) InfectMice->InitiateTherapy Monitor Monitor Mice and Collect Thigh Tissue at Set Timepoints InitiateTherapy->Monitor DetermineCFU Determine Bacterial Load (CFU/thigh) by Homogenization and Plating Monitor->DetermineCFU AnalyzeData Analyze Data to Determine PK/PD Parameters DetermineCFU->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the neutropenic mouse thigh infection model.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This allows for the assessment of the antimicrobial agent's efficacy without interference from the host's immune system.

  • Infection: A defined inoculum of the ESBL-producing bacterial strain is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, treatment with this compound is initiated. Different dosing regimens (e.g., varying doses and frequencies) are typically evaluated.[10]

  • Sample Collection and Processing: At various time points after the initiation of therapy, mice are euthanized, and the infected thigh muscles are aseptically removed.

  • Bacterial Quantification: The thigh tissue is homogenized, and serial dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

  • Pharmacokinetic Analysis: Blood samples are collected at different time points to determine the serum concentration of Cefquinome, allowing for the calculation of pharmacokinetic parameters.

  • Pharmacodynamic Analysis: The change in bacterial density in the thighs over time is correlated with the pharmacokinetic parameters to determine the PK/PD index that best predicts efficacy (e.g., %fT > MIC).[1][10]

Conclusion

This compound demonstrates significant in vitro and in vivo activity against a range of ESBL-producing Enterobacteriaceae. Its stability against many common β-lactamases allows it to maintain efficacy where other cephalosporins may fail.[1][6] Pharmacodynamic studies have established that the %fT > MIC is the key parameter driving its bactericidal effects, with a target of 50-60% being associated with significant bacterial reduction in animal models.[1][10] However, the emergence of Cefquinome-resistant ESBL strains highlights the importance of ongoing surveillance and prudent use.[7][8] The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to combat the threat of antimicrobial resistance.

References

The Zwitterionic Character of Cefquinome Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate, a fourth-generation cephalosporin antibiotic for veterinary use, exhibits a complex acid-base chemistry owing to its molecular structure. This technical guide delves into the zwitterionic properties of this compound, a critical aspect influencing its solubility, stability, and pharmacokinetic profile. Understanding these characteristics is paramount for formulation development, analytical method design, and predicting its behavior in biological systems.

Cefquinome's structure incorporates multiple ionizable functional groups: a carboxylic acid, an aminothiazole ring, and a quaternary ammonium group. This combination confers its zwitterionic nature, meaning the molecule can carry both positive and negative charges simultaneously, depending on the pH of the surrounding environment.

Physicochemical Properties of this compound

The zwitterionic character of this compound dictates its physicochemical properties. The ionization state of the molecule changes with pH, which in turn affects its solubility and lipophilicity.

Data on Ionization and Solubility

While a definitive isoelectric point (pI) for this compound is not explicitly reported in the literature, its zwitterionic properties are evident from the presence of multiple acidic and basic centers. The pKa values, which represent the pH at which a specific functional group is 50% ionized, are crucial for understanding its charge profile across a pH range.

One study determined a pKa of 3.85 ± 0.5 for Cefquinome using capillary electrophoresis[1]. Another source indicates a pKa range of 2.51 to 2.91 for the carboxylic acid group[2]. Furthermore, research has been conducted to determine the three pKa values of this compound, confirming the presence of multiple ionizable groups, though the specific values were not detailed in the available abstract[3]. The presence of the permanently positively charged quaternary ammonium group and the ionizable aminothiazole and carboxyl groups underpins its zwitterionic behavior.

The solubility of this compound is intrinsically linked to its ionization state and, therefore, to the pH of the medium.

PropertyValue / Observation
pKa (Carboxylic Acid) 2.51 - 2.91[2], 3.85 ± 0.5[1]
Solubility in Water Soluble[4].
Solubility in Organic Solvents Soluble in dimethyl formamide (DMF) and dimethyl sulfoxide (DMSO); slightly soluble in methanol[4][5].
Solubility in Buffers Sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer[5]. A solubility of approximately 0.2 mg/ml is reported in a 1:4 solution of DMSO:PBS (pH 7.2)[5].
pH-dependent Stability This compound demonstrates good stability at pH 6.5 and 7.4.[1] However, its degradation is faster and more pronounced in alkaline environments (e.g., pH 9.0) compared to acidic conditions[6]. The best stability conditions reported are pH 6.8 and 4°C[6].

Experimental Protocols

The determination of the physicochemical properties of this compound relies on precise analytical methodologies. Below are detailed protocols for key experiments cited in the literature.

Determination of pKa by Capillary Zone Electrophoresis (CZE)

This method is based on measuring the electrophoretic mobility of the analyte as a function of pH.

Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV detector.

  • Uncoated fused-silica capillary.

Reagents:

  • Buffer solutions of varying pH.

  • This compound standard solution.

Procedure:

  • Prepare a series of background electrolytes (buffers) with different pH values.

  • Condition the capillary by flushing with appropriate solutions (e.g., 0.1 M NaOH, water, and the respective running buffer).

  • Inject a sample of the this compound solution into the capillary.

  • Apply a voltage and record the migration time of the analyte at a specific wavelength (e.g., 270 nm).

  • Calculate the effective electrophoretic mobility (μ_eff_) at each pH.

  • Plot the effective electrophoretic mobility against the pH of the buffer.

  • The pKa value is determined by fitting the data to a sigmoidal curve, where the pKa corresponds to the pH at the inflection point of the curve.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This method is employed to quantify the concentration of this compound over time under different pH and temperature conditions to assess its stability.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Phosphate buffer, HPLC grade.

  • This compound standard solution.

Procedure:

  • Prepare solutions of this compound in buffers of different pH values (e.g., ranging from acidic to alkaline).

  • Incubate the solutions at various temperatures.

  • At specified time intervals, withdraw an aliquot from each solution.

  • Inject the sample into the HPLC system.

  • Perform the chromatographic separation using a mobile phase, for instance, a mixture of acetonitrile and phosphate buffer (e.g., 10:90 v/v) at a constant flow rate[7].

  • Detect the analyte at a suitable wavelength (e.g., 270 nm)[8].

  • Quantify the peak area of this compound to determine its concentration.

  • The degradation rate can be calculated by monitoring the decrease in concentration over time.

Visualizing Zwitterionic Properties and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the zwitterionic nature of this compound and the workflow for its stability analysis.

G cluster_pH This compound in Different pH Environments Low_pH Low pH (Acidic) Net Positive Charge Isoelectric_Point Isoelectric Point (pI) Net Zero Charge (Zwitterion) Low_pH->Isoelectric_Point + OH- Isoelectric_Point->Low_pH + H+ High_pH High pH (Alkaline) Net Negative Charge Isoelectric_Point->High_pH + OH- High_pH->Isoelectric_Point + H+

Caption: Ionization states of this compound at different pH levels.

G cluster_workflow Workflow for this compound Stability Analysis prep Sample Preparation (Cefquinome in buffers of varying pH) incubation Incubation (Different temperatures and time points) prep->incubation sampling Aliquot Sampling (At specified intervals) incubation->sampling hplc HPLC Analysis (Quantification of Cefquinome) sampling->hplc data Data Analysis (Degradation kinetics calculation) hplc->data

Caption: Experimental workflow for HPLC-based stability studies of this compound.

Conclusion

The zwitterionic nature of this compound is a defining feature that governs its behavior in both in vitro and in vivo settings. A thorough understanding of its pKa values and pH-dependent solubility and stability is essential for the successful development of robust and effective veterinary drug products. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the unique physicochemical properties of this important antibiotic.

References

Cefquinome Sulfate Degradation: A Technical Guide to Products and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Cefquinome Sulfate and its Stability

Cefquinome is a β-lactam antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its chemical structure, like other cephalosporins, is susceptible to degradation, primarily through the hydrolysis of the β-lactam ring. The stability of this compound is significantly influenced by pH, temperature, and light.[2][3][4] Alkaline conditions and elevated temperatures, in particular, accelerate its degradation.[2][5] Understanding the degradation profile of this compound is crucial for ensuring its therapeutic efficacy and safety.

Degradation Products of this compound

Forced degradation studies are essential to identify potential degradation products that may form under stress conditions.

Identified Degradation Products

Under various stress conditions, this compound primarily degrades into two major isomers:

  • E-isomer of Cefquinome : This isomer is formed through a change in the stereochemistry at the C-7 side chain.[6][7]

  • Δ³-isomer of Cefquinome : This isomer results from the migration of the double bond within the dihydrothiazine ring of the cephalosporin core.[6][7]

The formation of these isomers has been confirmed through UPLC-Q-Orbitrap MS analysis.[6]

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of this compound degradation under various stress conditions as reported in a stability-indicating HPLC method study.[8]

Stress ConditionParameters% Degradation of this compound
Acidic Hydrolysis 0.1 M HCl8.2%
Basic Hydrolysis 0.1 M NaOH75.0%
Oxidation 3% H₂O₂92.4%
Thermal Degradation 373 K (100 °C) for 1 weekNot specified, but degradation observed
Photodegradation Sunlight exposure for 48 hoursSignificant degradation observed[3]

Bioactivity of this compound and its Degradation Products

The formation of degradation products can significantly impact the therapeutic efficacy and safety profile of this compound.

Antibacterial Activity

Studies have indicated that the degradation products of Cefquinome exhibit lower antibacterial activity compared to the parent drug.[6][7][9] However, specific Minimum Inhibitory Concentration (MIC) values for the isolated E-isomer and Δ³-isomer against various bacterial strains are not available in the reviewed literature. For comparative purposes, the following table presents the MIC values of the parent compound, Cefquinome, against a range of relevant veterinary pathogens.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus suis0.060.25[10]
Haemophilus parasuis0.1251[11]
Staphylococcus aureus (mastitis isolates)0.50.5[12]
Escherichia coli (uterine infections)< 0.06< 0.06[13]
Actinobacillus equuli-0.016[14]
Enterobacteriaceae-0.125[14]
Toxicity Profile

There is a potential for increased toxicity with the formation of degradation products. It has been suggested that the E-isomer of Cefquinome warrants closer toxicological evaluation.[6][7][9] However, specific quantitative cytotoxicity data, such as IC50 values for the E-isomer and Δ³-isomer on various cell lines, are not currently available in the published literature. The potential for toxicity may be linked to the altered three-dimensional structure of the degradation products.[6]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound degradation and the assessment of bioactivity.

Stability-Indicating HPLC Method for this compound[3][8]

This method is designed to separate and quantify this compound in the presence of its degradation products.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV-VIS detector.

  • Column : LiChroCART RP-18 (5 µm particle size, 125 mm x 4 mm).

  • Mobile Phase : A mixture of acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a 10:90 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 268 nm.

  • Sample Preparation for Forced Degradation Studies :

    • Acidic Degradation : Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M HCl and incubate at 313 K. Withdraw samples at specified time intervals and immediately cool.

    • Basic Degradation : Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M NaOH and incubate at 313 K. Withdraw samples at specified time intervals and immediately cool.

    • Oxidative Degradation : Dissolve 5.0 mg of this compound in 5.0 mL of the mobile phase, add 20.0 mL of 3% H₂O₂ solution, and keep at room temperature.

    • Thermal Degradation : Place 5.0 mg of this compound in a vial at 373 K for one week.

    • Photodegradation : Expose 5.0 mg of this compound to sunlight for 48 hours.

LC-MS/MS Method for Identification and Quantification of Degradation Products[15]

This method is suitable for the identification and quantification of Cefquinome and its degradation products in complex matrices.

  • Instrumentation : Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Column : Zorbax Eclipse plus C18 (100 x 2.1 mm i.d.).

  • Mobile Phase :

    • A: 0.1% (v/v) formic acid and 2mM ammonium formate in H₂O.

    • B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Elution : A linear gradient is typically used to separate the parent drug from its more or less polar degradation products.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Electrospray Ionization (ESI) positive mode.

    • Monitored Transitions (SRM mode) :

      • Cefquinome: m/z 529.0 → 134.0 (quantification), 396.3.

      • The transitions for the E-isomer and Δ³-isomer would be the same as the parent compound (m/z 529.0) but they would be separated chromatographically.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the antibacterial efficacy of a compound.

  • Preparation of Bacterial Inoculum : Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds : Prepare a stock solution of this compound and its isolated degradation products. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses the viability of cells after exposure to a test compound.

  • Cell Culture : Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Preparation of Test Compounds : Prepare a range of concentrations of this compound and its degradation products in the cell culture medium.

  • Exposure : Remove the old medium from the cells and add the medium containing the test compounds. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).

  • Incubation : Incubate the cells with the test compounds for a defined period (e.g., 24 hours).

  • Neutral Red Staining : Remove the treatment medium and add a medium containing neutral red dye. Incubate for approximately 3 hours to allow for the uptake of the dye by viable cells.

  • Dye Extraction : Wash the cells and then add a destaining solution to extract the dye from the lysosomes of viable cells.

  • Quantification : Measure the absorbance of the extracted dye using a microplate reader. The amount of dye retained is proportional to the number of viable cells.

  • Calculation of IC50 : The IC50 value (the concentration that causes 50% inhibition of cell viability) can be calculated from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes described in this guide.

cluster_degradation This compound Degradation Pathways cefquinome This compound hydrolysis Hydrolysis (esp. alkaline) cefquinome->hydrolysis oxidation Oxidation cefquinome->oxidation photolysis Photolysis cefquinome->photolysis thermal Thermal Stress cefquinome->thermal e_isomer E-isomer hydrolysis->e_isomer delta3_isomer Δ³-isomer hydrolysis->delta3_isomer other_products Other Minor Degradation Products hydrolysis->other_products oxidation->e_isomer oxidation->delta3_isomer oxidation->other_products photolysis->e_isomer photolysis->delta3_isomer photolysis->other_products thermal->e_isomer thermal->delta3_isomer thermal->other_products

Caption: Major degradation pathways of this compound under stress conditions.

cluster_workflow Analytical Workflow for Degradation Product Analysis start This compound Sample stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress extraction Sample Extraction and Preparation stress->extraction hplc HPLC-UV Analysis (Quantification of Parent Drug) extraction->hplc lcms LC-MS/MS Analysis (Identification & Quantification of Degradants) extraction->lcms data Data Analysis (Degradation Kinetics, Product Identification) hplc->data lcms->data end Characterization Report data->end

Caption: Workflow for the analysis of this compound degradation products.

cluster_bioactivity Bioactivity Assessment Workflow start Isolated Degradation Products mic_assay Antibacterial Susceptibility Testing (MIC Determination) start->mic_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake) start->cytotoxicity_assay mic_results MIC Values mic_assay->mic_results ic50_results IC50 Values cytotoxicity_assay->ic50_results comparison Compare with Parent Compound Data mic_results->comparison ic50_results->comparison end Bioactivity Profile comparison->end

References

Cefquinome Sulfate Resistance: A Technical Guide to Gene Identification and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed for veterinary use, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] However, the emergence of bacterial resistance to cefquinome poses a significant threat to its therapeutic efficacy. Understanding the genetic determinants of this resistance is paramount for the development of strategies to combat its spread and for the design of novel antimicrobial agents. This technical guide provides a comprehensive overview of the methodologies employed in the identification and characterization of cefquinome sulfate resistance genes.

The molecular mechanisms of bacterial resistance to β-lactam antibiotics, including cefquinome, are diverse. They primarily include the production of β-lactamase enzymes that inactivate the drug, alterations in the drug target (penicillin-binding proteins or PBPs), reduced drug permeability due to changes in the outer membrane, and active efflux of the drug from the bacterial cell.[3][4][5] The identification of the specific genes conferring resistance is a critical step in understanding these mechanisms.

Core Methodologies for Resistance Gene Identification

The identification of cefquinome resistance genes involves a combination of phenotypic and genotypic approaches. A typical workflow begins with the isolation of cefquinome-resistant bacterial strains, followed by molecular techniques to pinpoint the genetic basis of resistance.

Experimental Workflow for Cefquinome Resistance Gene Identification

experimental_workflow isolate Isolate Cefquinome-Resistant Bacterial Strain phenotypic Phenotypic Characterization (MIC Determination) isolate->phenotypic genomic Genomic DNA Extraction isolate->genomic wgs Whole Genome Sequencing (WGS) genomic->wgs bioinformatics Bioinformatic Analysis (Gene Annotation, Comparison) wgs->bioinformatics candidate Identify Candidate Resistance Genes bioinformatics->candidate functional Functional Characterization (Cloning & Expression) candidate->functional confirmation Confirmation of Resistance Phenotype functional->confirmation

Caption: A typical experimental workflow for the identification and confirmation of cefquinome resistance genes.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (AST) and Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the level of resistance of a bacterial isolate to this compound.

Protocol:

  • Broth Microdilution: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

    • Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of cefquinome that completely inhibits visible bacterial growth.[6]

  • Disk Diffusion (Kirby-Bauer Test): This method provides a qualitative assessment of susceptibility.

    • Spread a standardized bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

    • Apply a paper disk impregnated with a specific concentration of cefquinome.

    • Incubate at 35-37°C for 16-24 hours.

    • Measure the diameter of the zone of inhibition around the disk and interpret the results (susceptible, intermediate, or resistant) based on established clinical breakpoints.

Whole-Genome Sequencing (WGS) for Resistance Gene Identification

Objective: To identify known and novel resistance genes within the genome of a cefquinome-resistant bacterium.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the resistant bacterial strain using a commercial DNA extraction kit.

  • Library Preparation: Prepare a sequencing library from the extracted DNA. This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.

  • Sequencing: Perform high-throughput sequencing using platforms such as Illumina or PacBio.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly: Assemble the reads into a draft or complete genome sequence.

    • Gene Prediction and Annotation: Identify potential open reading frames (ORFs) and annotate them.

    • Resistance Gene Identification: Compare the predicted protein sequences against comprehensive antibiotic resistance gene databases like the Comprehensive Antibiotic Resistance Database (CARD) using tools like the Resistance Gene Identifier (RGI).[7]

Functional Characterization of Candidate Resistance Genes

Objective: To confirm that a candidate gene identified through WGS is directly responsible for cefquinome resistance.

Protocol:

  • Gene Cloning:

    • Amplify the candidate resistance gene from the genomic DNA of the resistant strain using PCR with primers that include restriction sites.

    • Digest both the PCR product and a suitable expression vector (e.g., pZE21) with the corresponding restriction enzymes.

    • Ligate the gene into the expression vector.

  • Transformation: Transform a susceptible host strain (e.g., E. coli TOP10) with the ligation mixture.

  • Selection and Expression: Select for transformants on agar plates containing an appropriate antibiotic for plasmid selection. Induce the expression of the cloned gene if the vector contains an inducible promoter.

  • Phenotypic Confirmation:

    • Perform MIC determination for cefquinome on the transformed strain carrying the candidate gene and a control strain with an empty vector.

    • A significant increase in the MIC for the strain expressing the candidate gene confirms its role in conferring cefquinome resistance.[8]

Data Presentation: Quantitative Analysis of Resistance

The following tables present hypothetical but representative data that would be generated during the characterization of a novel cefquinome resistance gene, cefR.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainGenotypeCefquinome MIC (µg/mL)
E. coli ATCC 25922Wild-type (Susceptible)0.25
E. coli Cq-R1Wild-type, Cefquinome-Resistant Isolate32
E. coli TOP10 (pZE21)Susceptible Host with Empty Vector0.25
E. coli TOP10 (pZE21-cefR)Susceptible Host with Cloned cefR16

Table 2: Genetic Characteristics of Identified Cefquinome Resistance Gene cefR

Gene NamePutative FunctionHomology to Known GenesLocation
cefRβ-lactamase45% identity to Class C β-lactamasesPlasmid

Visualization of Molecular Mechanisms

Hypothetical Signaling Pathway for cefR Expression

In some cases, the expression of a resistance gene may be regulated by a signaling pathway that is activated in the presence of the antibiotic.

signaling_pathway cefquinome Cefquinome sensor_kinase Membrane Sensor Kinase (e.g., CefS) cefquinome->sensor_kinase binds inactivation Cefquinome Inactivation cefquinome->inactivation response_regulator Response Regulator (e.g., CefR-Reg) sensor_kinase->response_regulator phosphorylates promoter Promoter of cefR response_regulator->promoter binds to cefR_gene cefR Gene cefR_protein CefR β-lactamase cefR_gene->cefR_protein transcription & translation cefR_protein->inactivation catalyzes

Caption: A hypothetical two-component system regulating the expression of the cefR resistance gene.

Logical Relationship: Gene Identification to Characterization

The process of moving from identifying a potential resistance gene to fully characterizing its function and mechanism follows a logical progression.

logical_relationship genomic_evidence Genomic Evidence (WGS, Bioinformatics) functional_validation Functional Validation (Cloning & Expression) genomic_evidence->functional_validation phenotypic_confirmation Phenotypic Confirmation (MIC Shift) functional_validation->phenotypic_confirmation mechanistic_insight Mechanistic Insight (Enzyme Kinetics, Structural Biology) phenotypic_confirmation->mechanistic_insight drug_development Informs Drug Development (Inhibitor Design) mechanistic_insight->drug_development

Caption: The logical flow from initial gene identification to its application in drug development.

Conclusion

The identification and characterization of this compound resistance genes are critical for surveillance, clinical management of resistant infections, and the development of next-generation antimicrobial therapies. The integration of phenotypic methods with advanced molecular techniques such as whole-genome sequencing provides a powerful approach to unraveling the genetic basis of resistance. Functional validation through cloning and expression is the gold standard for confirming the role of a specific gene in conferring resistance. The methodologies and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to address the growing challenge of cefquinome resistance. Transcriptome analysis, such as RNA-seq, can also provide valuable insights into the regulatory networks and the broader cellular response to cefquinome, revealing additional resistance mechanisms like the upregulation of efflux pumps and modifications of penicillin-binding proteins.[9][10]

References

Spectroscopic Analysis of Cefquinome Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure of Cefquinome Sulfate

Cefquinome is a β-lactam antibiotic characterized by a bicyclic cephem core, an aminothiazolyl methoxyimino acetyl side chain, and a quaternary 5,6,7,8-tetrahydroquinolinium moiety.[1][2] The sulfate salt enhances its solubility and stability.[2] Understanding this complex structure is fundamental to interpreting its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous protons in distinct chemical environments. The following table summarizes the anticipated chemical shifts (δ) for the key protons. These are estimated values based on typical ranges for similar functional groups in related cephalosporin structures. The exact shifts will be dependent on the solvent and experimental conditions.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Notes
Methoxy (-OCH₃)~3.9 - 4.1SingletA sharp singlet corresponding to the three equivalent protons of the methoxy group.
Thiazole H~6.8 - 7.0SingletThe single proton on the aminothiazole ring.
β-lactam H (H-6, H-7)~5.0 - 6.0DoubletsThese protons are adjacent and will show coupling to each other.
Methylene adjacent to sulfur (-CH₂-S-)~3.0 - 3.6MultipletProtons on the carbon adjacent to the sulfur in the cephem ring.
Tetrahydroquinolinium protons~2.0 - 4.5 and ~7.0 - 8.5MultipletsA complex series of signals for the aliphatic and aromatic protons of the quinolinium group.
Aminothiazole -NH₂~7.2 - 7.5Broad SingletThe chemical shift can vary and the peak may be broad due to exchange.
Amide -NH-~9.0 - 9.5DoubletThe amide proton will show coupling to the adjacent H-7 proton.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following table outlines the expected chemical shifts for the carbon atoms in this compound.

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
Carbonyl (β-lactam, amide, carboxyl)~160 - 175Three distinct signals are expected for the carbonyl carbons.
Aromatic/Heteroaromatic Carbons~110 - 150Carbons of the thiazole and quinolinium rings.
Methoxy (-OCH₃)~60 - 65The carbon of the methoxy group.
Cephem Ring Carbons~25 - 70The aliphatic carbons of the bicyclic core.
Tetrahydroquinolinium Aliphatic Carbons~20 - 60The aliphatic carbons of the quinolinium moiety.
Experimental Protocol for NMR Analysis

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound analytical standard.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). This compound is soluble in DMSO.[3][4]
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, if not using the residual solvent peak for referencing.
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and shim the probe to ensure a homogeneous magnetic field.
  • Set the sample temperature, typically 25°C.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16
  • Process the data by applying a Fourier transform, phase correction, and baseline correction.
  • Calibrate the spectrum using the reference signal.
  • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more, depending on sample concentration.
  • Process the data similarly to the ¹H spectrum.

5. 2D NMR Experiments (for full assignment):

  • To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

The FT-IR spectrum of this compound will display a series of absorption bands corresponding to its various functional groups. The table below lists the expected characteristic peaks.

Functional Group Expected Absorption Range (cm⁻¹) Vibration
O-H (from sulfate and absorbed water)3200 - 3500 (broad)Stretching
N-H (amine and amide)3100 - 3400Stretching
C-H (aromatic and aliphatic)2850 - 3100Stretching
C=O (β-lactam)~1770Stretching
C=O (amide)~1680Stretching
C=O (carboxyl)~1610Stretching
C=N and C=C (aromatic/heteroaromatic)1450 - 1600Stretching
S=O (sulfate)~1118Antisymmetric stretching[6]
Experimental Protocol for FT-IR Analysis

A common and straightforward method for analyzing solid samples like this compound is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

1. Instrument Setup:

  • Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated.
  • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

  • Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
  • Collect the sample spectrum.
  • Typical parameters:
  • Spectral range: 4000 - 400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of scans: 16-32

3. Data Analysis:

  • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
  • Identify the characteristic absorption peaks and compare them to known functional group frequencies to confirm the structure of this compound.

Visualizations

Mechanism of Action

Cefquinome, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This leads to a weakened cell wall and ultimately cell lysis.

G Cefquinome This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefquinome->PBP Binds to & Inactivates Peptidoglycan Peptidoglycan Cross-linking Cefquinome->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall is essential for Lysis Cell Wall Weakening & Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a this compound sample.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation Sample This compound Sample PrepFTIR Prepare Solid Sample for FT-IR Sample->PrepFTIR PrepNMR Dissolve in Deuterated Solvent for NMR Sample->PrepNMR FTIR FT-IR (ATR) Analysis PrepFTIR->FTIR NMR NMR (¹H, ¹³C, 2D) Analysis PrepNMR->NMR ProcessFTIR Process FT-IR Spectrum FTIR->ProcessFTIR ProcessNMR Process NMR Spectra NMR->ProcessNMR InterpretFTIR Identify Functional Groups ProcessFTIR->InterpretFTIR InterpretNMR Assign Chemical Shifts & Determine Structure ProcessNMR->InterpretNMR Final Structural Confirmation & Purity Assessment InterpretFTIR->Final InterpretNMR->Final

Caption: Workflow for spectroscopic analysis of this compound.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Cefquinome Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] The efficacy of cefquinome is attributed to its methoxyimino-aminothiazolyl moiety, which confers resistance to inactivation by β-lactamases.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for pharmacokinetic studies. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound.

This compound's chemical structure consists of a β-lactam ring essential for its antibacterial activity by inhibiting bacterial cell wall synthesis.[4][5] Its molecular formula is C₂₃H₂₆N₆O₉S₃ and it has a molecular weight of 626.7 g/mol .[6]

Experimental Protocols

HPLC Method Development

A reversed-phase HPLC method was developed for the efficient separation and quantification of this compound.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 Column (e.g., LiChroCART RP-18, 5 µm, 125 mm x 4 mm)[1][7]
Mobile Phase Acetonitrile and 0.02 M Phosphate Buffer (pH 7.0) (10:90, v/v)[1][8]
Flow Rate 1.0 mL/min[1][8]
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 268 nm[1]
Run Time 10 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a 0.02 M solution of monobasic potassium phosphate and adjust the pH to 7.0 with a suitable base (e.g., sodium hydroxide). Filter the buffer through a 0.45 µm membrane filter. Mix 900 mL of the phosphate buffer with 100 mL of HPLC-grade acetonitrile. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for drug product): For a formulation labeled to contain 25 mg/mL of cefquinome, accurately dilute a suitable volume of the formulation with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound was subjected to stress conditions including acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) degradation.[1][5] The chromatograms of the stressed samples were compared with that of an unstressed standard to ensure that the degradation product peaks did not interfere with the main cefquinome peak.

  • Linearity: The linearity of the method was assessed by analyzing a series of at least five concentrations of this compound over the range of 1-100 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy (Recovery): The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): The intra-day precision was evaluated by analyzing six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the same standard solution on three different days. The %RSD was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method was evaluated by intentionally varying critical chromatographic parameters such as the mobile phase composition (±2% organic), pH of the buffer (±0.2 units), and flow rate (±0.1 mL/min). The effect of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) was observed.

Data Presentation

Table 1: Summary of Chromatographic and Validation Parameters

ParameterResultAcceptance Criteria
Retention Time (min) ~5.5Consistent
Linearity Range (µg/mL) 1 - 100-
Correlation Coefficient (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.0%
Precision (%RSD)
- Intra-day< 1.0≤ 2.0%
- Inter-day< 2.0≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Robustness No significant impact on resultsSystem suitability parameters met

Table 2: Forced Degradation Study Results

Stress Condition% DegradationObservations
Acidic (0.1 M HCl, 24h) ~15%Degradation peaks well-resolved from the main peak.
Basic (0.1 M NaOH, 1h) ~40%Significant degradation with well-separated peaks.
Oxidative (3% H₂O₂, 4h) ~25%Degradation products do not interfere with the analyte peak.
Thermal (60°C, 48h) ~10%Minor degradation observed.
Photolytic (UV light, 24h) ~20%Degradation peaks are well-separated.

Visualizations

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation A Standard & Sample Weighing C Dilutions A->C B Mobile Phase Preparation D HPLC System Setup B->D F Sample Injection C->F E Column Equilibration D->E E->F G Chromatographic Separation F->G H UV Detection G->H I Data Acquisition H->I J Peak Integration I->J K Quantification J->K L Specificity K->L M Linearity K->M N Accuracy K->N O Precision K->O P LOD & LOQ K->P Q Robustness K->Q Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

References

Application Notes and Protocols for LC-MS/MS Analysis of Cefquinome Sulfate in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use. It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Monitoring its concentration in biological matrices such as plasma, milk, and tissues is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This document provides detailed protocols for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for the analysis of cefquinome in various biological matrices.

Table 1: Method Performance in Plasma

ParameterUnbound CefquinomeTotal Cefquinome
Linearity Range 5 - 2500 ng/mL[1]5 - 2500 ng/mL[1]
Limit of Quantification (LOQ) 5.00 ng/mL[1]5.00 ng/mL[1]
Limit of Detection (LOD) 3.12 ng/mL[1]0.41 ng/mL[1]
Recovery >90%[2]Not Reported
Precision (CV%) <10%[2]Not Reported

Table 2: Method Performance in Milk

ParameterValue
Linearity Range 0.2 - 50 µg/kg[3][4]
Correlation Coefficient (r) 0.9996[3][4]
Limit of Quantification (LOQ) 0.2 µg/kg[3][4]
Limit of Detection (LOD) 0.1 µg/kg[3][4]
Recovery 88.60% - 100.95%[3][4]
Precision (RSD%) 1.28% - 18.44%[5]

Table 3: Method Performance in Porcine Feces

ParameterValue
Linearity Range 5 - 1000 ng/g[6][7]
Correlation Coefficient (r) 0.9990[6][7]
Limit of Quantification (LOQ) 5 ng/g[6]
Limit of Detection (LOD) Not Reported
Accuracy Within specified ranges[6]
Precision Within specified ranges[6]

Experimental Protocols

Herein are detailed methodologies for the extraction and analysis of cefquinome from plasma, milk, and tissue samples.

Protocol 1: Analysis of Cefquinome in Plasma

This protocol describes the determination of both unbound and total cefquinome concentrations in plasma.

1. Materials and Reagents

  • This compound reference standard

  • Cefadroxil (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Dichloromethane, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Microcon filters (for unbound concentration)[1]

  • Pig plasma[1]

2. Sample Preparation

  • Unbound Cefquinome:

    • Perform deproteinization using a Microcon filter[1].

  • Total Cefquinome:

    • To a plasma sample, add acetonitrile for deproteinization[1].

    • Perform a back-extraction of acetonitrile with dichloromethane[1].

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: PLRP-S column[1]

    • Mobile Phase: 0.005% formic acid and methanol[1]

    • Flow Rate: Not specified

    • Injection Volume: 5 µL[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

    • Precursor Ion (m/z): 529.0[6][8]

    • Product Ions (m/z): 134 and 396[8]

    • Internal Standard (Cefadroxil): Not specified

Protocol 2: Analysis of Cefquinome in Milk

This protocol is optimized for the analysis of cefquinome residues in cow's milk.[3][4]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Cow's milk[3][4]

2. Sample Preparation

  • Sample extraction is performed using a water:acetonitrile solvent mixture[9].

  • Clean-up is achieved using C18 dispersive solid-phase extraction (d-SPE)[9].

3. LC-MS/MS Conditions

  • Liquid Chromatography (UPLC): [3]

    • Column: Not specified

    • Mobile Phase: Not specified

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometry: [3]

    • Ionization Mode: ESI, Positive

    • Precursor Ion (m/z): Not specified

    • Product Ions (m/z): Not specified

Protocol 3: Analysis of Cefquinome in Tissues

This protocol provides a general procedure for the extraction of cefquinome from various animal tissues.[8]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • n-Hexane, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Styrene-divinylbenzene copolymer cartridge (500 mg)[8]

  • Animal tissue (muscle, liver, kidney)[8]

2. Sample Preparation

  • Weigh 10.0 g of homogenized tissue sample[8].

  • Add 50 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 50 mL of n-hexane[8].

  • Homogenize and filter with suction[8].

  • To the residue, add 30 mL of the acetonitrile mixture and 30 mL of n-hexane, homogenize, and filter again[8].

  • Combine the filtrates and collect the lower layer[8].

  • Adjust the volume to 200 mL with the acetonitrile mixture[8].

  • Take a 40 mL aliquot, concentrate to less than 4 mL at below 40°C, and add 20 mL of water[8].

3. Clean-up (Solid-Phase Extraction)

  • Condition a styrene-divinylbenzene copolymer cartridge with 10 mL of acetonitrile and 10 mL of water sequentially[8].

  • Load the extracted sample onto the cartridge[8].

  • Wash with 10 mL of water and 10 mL of acetonitrile/water (1:19, v/v)[8].

  • Elute with 10 mL of acetonitrile/water (1:4, v/v)[8].

  • Add 10 µL of formic acid to the eluate and adjust the final volume to 10 mL with acetonitrile/water (1:4, v/v)[8].

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Not specified

    • Mobile Phase: Acetonitrile/formic acid/water (200:1:800, v/v/v) for standard solutions[8]

    • Flow Rate: Not specified

    • Injection Volume: 5 µL[8]

  • Mass Spectrometry:

    • Ionization Mode: Not specified

    • Precursor Ion (m/z): 529[8]

    • Product Ions (m/z): 134 (quantification), 396 (confirmation)[8]

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Matrix (Plasma, Milk, Tissue) homogenization Homogenization (for tissues) sample->homogenization extraction Extraction with Acetonitrile Mixture sample->extraction (for liquids) homogenization->extraction cleanup Clean-up (SPE or d-SPE) extraction->cleanup final_extract Final Extract cleanup->final_extract lc_separation LC Separation (C18 or PLRP-S Column) final_extract->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General experimental workflow for LC-MS/MS analysis of Cefquinome.

cluster_plasma Plasma Sample Preparation plasma_sample Plasma Sample unbound Unbound Cefquinome plasma_sample->unbound total Total Cefquinome plasma_sample->total filter Deproteinization (Microcon Filter) unbound->filter precipitate Deproteinization (Acetonitrile) total->precipitate back_extract Back-extraction (Dichloromethane) precipitate->back_extract

Caption: Sample preparation workflow for unbound vs. total Cefquinome in plasma.

cluster_tissue Tissue Sample Preparation and Clean-up tissue_sample Tissue Sample homogenize_extract Homogenize & Extract (ACN/Hexane) tissue_sample->homogenize_extract concentrate Concentrate & Reconstitute homogenize_extract->concentrate spe Solid-Phase Extraction (SPE) concentrate->spe condition Condition Cartridge load Load Sample wash Wash elute Elute condition->load load->wash wash->elute

Caption: Detailed workflow for tissue sample preparation including SPE clean-up.

References

Application Notes and Protocols for In Vitro and In Vivo Models in Cefquinome Sulfate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][4][5] This is attributed to its zwitterionic structure, which facilitates rapid penetration across bacterial cell walls, and its high stability against many β-lactamases. The primary mechanism of action for cefquinome is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[3][4][6][7][8][9] These application notes provide detailed protocols for key in vitro and in vivo models used to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefquinome targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. This disruption of the bacterial cell wall's cross-linking process leads to a loss of structural integrity and subsequent cell lysis.

cluster_0 Bacterial Cell Cefquinome Cefquinome PBP Penicillin-Binding Proteins (PBPs) Cefquinome->PBP Binds to Peptidoglycan_Crosslinking Peptidoglycan Cross-linking Cefquinome->Peptidoglycan_Crosslinking Inhibits PBP->Peptidoglycan_Crosslinking Catalyzes Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall_Synthesis->Cell_Lysis Disruption leads to Peptidoglycan_Crosslinking->Cell_Wall_Synthesis

Caption: Mechanism of action of this compound.

In Vitro Models: Protocols and Applications

In vitro models are fundamental for determining the baseline antimicrobial activity of cefquinome against various veterinary pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Application: To determine the lowest concentration of cefquinome that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).

Protocol: Broth Microdilution Method (based on CLSI guidelines)

  • Preparation of Cefquinome Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the cefquinome stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well. This will create a range of cefquinome concentrations (e.g., 0.0625 to 64 µg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of cefquinome with no visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), plate 10-100 µL onto antibiotic-free agar plates.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% kill of the initial inoculum.

Time-Kill Curve Analysis

Application: To assess the bactericidal or bacteriostatic activity of cefquinome over time at various concentrations.

Protocol:

  • Preparation: Prepare flasks containing MHB with cefquinome at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control flask without antibiotic.

  • Inoculation: Inoculate each flask with the test bacterium to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate onto antibiotic-free agar.

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and determine the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each cefquinome concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Post-Antibiotic Effect (PAE)

Application: To determine the period of suppressed bacterial growth after a brief exposure to cefquinome.

Protocol:

  • Exposure: Expose a bacterial culture in the logarithmic growth phase (approximately 10⁷ CFU/mL) to a specific concentration of cefquinome (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). Include a control culture without antibiotic.

  • Removal of Antibiotic: After the exposure period, remove the cefquinome by centrifugation and resuspension of the bacterial pellet in fresh, pre-warmed antibiotic-free broth, or by a 1:1000 dilution into fresh medium.

  • Monitoring Regrowth: At regular intervals, determine the viable bacterial count (CFU/mL) of both the cefquinome-exposed and control cultures.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the cefquinome-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Quantitative Data: In Vitro Susceptibility of Cefquinome

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Actinobacillus pleuropneumoniae---0.008
Escherichia coli (porcine)2100.060.25-
Haemophilus parasuis2130.12580.0015 - 16
Haemophilus parasuis1310.12510.0075 - 8
Mannheimia haemolytica---0.031 - 0.063
Pasteurella multocida---0.016 - 1
Staphylococcus aureus (bovine)380.50.50.25 - 0.5
Staphylococcus aureus (porcine)1600.51-
Streptococcus suis3420.060.25-

Note: MIC values can vary based on geographical location and isolate source.

In Vivo Models: Protocols and Applications

In vivo models are crucial for evaluating the pharmacokinetic profile and clinical efficacy of cefquinome in a physiological setting.

Murine Thigh Infection Model

Application: A standardized model to study the in vivo efficacy of cefquinome and to determine the PK/PD index that best correlates with its antibacterial activity. This model is often used in a neutropenic state to focus on the antimicrobial's direct effect.

Start Start Induce_Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Start->Induce_Neutropenia Bacterial_Inoculation Intramuscular Bacterial Inoculation into Thigh Induce_Neutropenia->Bacterial_Inoculation Treatment Administer Cefquinome (various doses and schedules) Bacterial_Inoculation->Treatment Euthanasia Euthanasia at Predefined Time Points Treatment->Euthanasia Thigh_Homogenization Thigh Homogenization Euthanasia->Thigh_Homogenization CFU_Enumeration CFU Enumeration Thigh_Homogenization->CFU_Enumeration PK_PD_Analysis PK/PD Analysis (%T>MIC, AUC/MIC) CFU_Enumeration->PK_PD_Analysis End End PK_PD_Analysis->End

Caption: Workflow for the murine thigh infection model.

Protocol:

  • Animal Model: Use specific-pathogen-free mice (e.g., ICR or CD-1), typically female, weighing 20-25g.

  • Induction of Neutropenia (Optional): To render mice neutropenic, administer cyclophosphamide intraperitoneally at doses of 150 mg/kg (4 days before infection) and 100 mg/kg (1 day before infection).

  • Infection:

    • Prepare a bacterial suspension of the desired strain (e.g., E. coli, S. aureus) in the logarithmic growth phase.

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension (typically 10⁶-10⁷ CFU/mL) into the thigh muscle.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer cefquinome via a relevant route (e.g., subcutaneous or intravenous).

    • Dosing regimens can be varied to assess dose-dependency and the effect of dosing intervals.

  • Endpoint Measurement:

    • At the end of the treatment period (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the thigh, homogenize it in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar for CFU enumeration.

  • Data Analysis: The efficacy of cefquinome is determined by the reduction in bacterial load (log₁₀ CFU/thigh) compared to untreated controls. This data is then correlated with pharmacokinetic parameters to determine the predictive PK/PD index.

Murine Mastitis Model

Application: To evaluate the efficacy of intramammary or systemic administration of cefquinome for the treatment of mastitis, particularly caused by Staphylococcus aureus.

Protocol:

  • Animal Model: Use lactating mice (e.g., CD-1), typically 10-14 days postpartum.

  • Infection:

    • Separate pups from the dam for 1-2 hours before inoculation.

    • Anesthetize the mice and gently inject a small volume (e.g., 50-100 µL) of a bacterial suspension (e.g., S. aureus, ~100-1000 CFU) into the teat canal of the inguinal mammary glands using a blunt-ended needle.

  • Treatment: Administer cefquinome via the intramammary or a systemic route at specified time points post-infection.

  • Endpoint Measurement:

    • At the end of the study period, euthanize the mice.

    • Aseptically dissect the mammary glands, homogenize them, and perform CFU counts.

    • Histopathological analysis of the mammary tissue can also be performed to assess inflammation and tissue damage.

Large Animal Models (Bovine Mastitis)

Application: To evaluate the clinical and bacteriological efficacy of cefquinome formulations under field or controlled experimental conditions in the target species.

Protocol (Example for Clinical Mastitis Trial):

  • Animal Selection: Select lactating dairy cows with clinical mastitis (abnormal milk, signs of udder inflammation).

  • Diagnosis and Sampling:

    • Conduct a thorough clinical examination.

    • Aseptically collect milk samples from the affected quarter(s) for bacteriological culture and susceptibility testing.

  • Treatment Allocation: Randomly assign cows to treatment groups (e.g., standard cefquinome regimen vs. an extended regimen).

  • Treatment Administration: Administer the cefquinome intramammary infusion according to the assigned protocol (e.g., 75 mg per quarter every 12 or 24 hours for a specified duration).

  • Follow-up and Sampling:

    • Monitor clinical signs daily during and after treatment.

    • Collect follow-up milk samples at predetermined times (e.g., 14 and 21 days post-treatment) for bacteriological analysis to determine bacteriological cure.

  • Efficacy Endpoints:

    • Clinical Cure: Resolution of clinical signs of mastitis.

    • Bacteriological Cure: Absence of the initial pathogen in follow-up milk samples.

Quantitative Data: Pharmacokinetics of Cefquinome in Various Animal Species (Intramuscular Administration)

SpeciesDose (mg/kg)Cₘₐₓ (µg/mL)Tₘₐₓ (h)T½ (h)Bioavailability (%)Reference
Cattle12.11.52.0~90[1]
Pigs24.01-4.3695.13[10]
Sheep2--9.03-[6]
Goats21.711.599.21-[2]
Horses10.731.52-37.45[11]

Note: Pharmacokinetic parameters can vary depending on the formulation, age, and health status of the animal.

Conclusion

The in vitro and in vivo models described provide a robust framework for the comprehensive evaluation of this compound. Standardized protocols are essential for generating reproducible and comparable data, which are critical for understanding the antimicrobial's spectrum of activity, optimizing dosage regimens, and supporting its responsible use in veterinary medicine to ensure both animal health and public safety.

References

Application Notes and Protocols for Cefquinome Sulfate Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of cefquinome sulfate, a fourth-generation cephalosporin antibiotic used in veterinary medicine. The provided methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Cefquinome is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis, leading to cell lysis and death.[1][3] Determining the MIC of cefquinome is crucial for monitoring bacterial susceptibility, establishing effective dosing regimens, and combating the development of antimicrobial resistance. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[4]

Applications in Research and Drug Development

  • Antimicrobial Susceptibility Testing: Routine monitoring of cefquinome MIC values against veterinary pathogens helps in understanding resistance trends and guiding therapeutic choices.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: MIC data is a critical parameter in PK/PD models to predict the efficacy of dosing regimens and optimize treatment protocols.

  • Drug Discovery and Development: Establishing the MIC of new cefquinome formulations or derivatives is a fundamental step in their preclinical evaluation.

  • Clinical Breakpoint Determination: MIC distributions in bacterial populations are used to establish clinical breakpoints, which categorize isolates as susceptible, intermediate, or resistant to treatment.

Quantitative Data Summary

The following tables summarize the MIC values of this compound against various bacterial pathogens of veterinary importance.

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Streptococcus suis3420.060.250.015 - 1[5]
Staphylococcus aureus380.50.50.25 - 0.5[6]
Staphylococcus aureus (ATCC 29213)N/AN/AN/A0.5[7]
Actinobacillus equuli and streptococci (equine)205N/A0.016 - 0.032N/A[8]
Enterobacteriaceae (equine)205N/A0.125N/A[8]
Staphylococci (equine)205N/A0.5N/A[8]

N/A: Not available in the cited source.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods.

Protocol 1: Broth Microdilution Method

This method is widely used and is amenable to high-throughput screening.[9][10][11]

1. Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

2. Preparation of Cefquinome Stock Solution:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

3. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the cefquinome stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).

  • Include a growth control well (CAMHB with no antibiotic) and a sterility control well (uninoculated CAMHB).

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) of the microtiter plate with the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Agar Dilution Method

This method is considered a reference method and is useful for testing a smaller number of isolates.

1. Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

2. Preparation of Cefquinome-Containing Agar Plates:

  • Prepare a series of cefquinome stock solutions at 10 times the final desired concentrations.

  • Melt MHA and cool it to 45-50°C in a water bath.

  • Add 1 part of each cefquinome stock solution to 9 parts of molten MHA to create a series of plates with decreasing concentrations of the antibiotic.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Include a growth control plate containing no antibiotic.

3. Inoculum Preparation:

  • Prepare the bacterial inoculum as described in the broth microdilution method (steps 4.1-4.3).

  • The final inoculum to be spotted onto the agar surface should be approximately 1 x 10⁴ CFU per spot.

4. Inoculation and Incubation:

  • Using a multipoint replicator, spot the prepared bacterial suspensions onto the surface of the agar plates, starting from the lowest to the highest cefquinome concentration.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Visualizations

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis stock Prepare Cefquinome Stock Solution dilutions Perform Serial Dilutions in Microtiter Plate stock->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for Broth Microdilution MIC Testing.

G cluster_bacterium Bacterial Cell cefquinome This compound pbp Penicillin-Binding Proteins (PBPs) cefquinome->pbp Binds to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Essential for lysis Cell Lysis and Death peptidoglycan->lysis Inhibition leads to

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for Solid-Phase Extraction of Cefquinome Sulfate in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) of Cefquinome Sulfate from animal tissue samples. The protocol is designed to ensure high recovery and purity of the analyte for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Accurate quantification of this compound residues in animal tissues is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like tissue, offering significant advantages in terms of selectivity, recovery, and reduction of matrix effects.

Principle of the Method

This method involves the initial extraction of this compound from homogenized tissue using an organic solvent, followed by a clean-up and concentration step using a solid-phase extraction cartridge. The analyte is retained on the SPE sorbent while interfering substances are washed away. Finally, the purified this compound is eluted from the cartridge with a suitable solvent and is ready for instrumental analysis.

Quantitative Data Summary

The following table summarizes the quantitative data for the determination of this compound in various biological samples using solid-phase extraction and subsequent chromatographic analysis.

Tissue/MatrixSPE Sorbent TypeRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Analytical MethodReference
PlasmaNot Specified73.4 - 78.330.01 µg/mL0.04 µg/mLHPLC-UV[3]
Muscle, Liver, KidneyStyrene-divinylbenzene copolymerNot SpecifiedNot Specified0.002 mg/L (in final test solution)LC-MS/MS[4]
Mammary Gland TissuetC18Not SpecifiedNot SpecifiedNot SpecifiedHPLC[5]
Porcine FecesOasis PRiME HLB>83 (with stabilizer)Not SpecifiedNot SpecifiedLC-MS/MS[6]

Experimental Protocol

This protocol is a comprehensive guide for the solid-phase extraction of this compound from tissue samples.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Solid-Phase Extraction Cartridges: Styrene-divinylbenzene copolymer (e.g., 500 mg, 6 mL) or C18 (e.g., 500 mg, 6 mL)

  • Tissue homogenizer

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • 0.22 µm syringe filters

Sample Preparation and Extraction
  • Homogenization: Weigh 1.0 g of the tissue sample (e.g., muscle, liver, kidney) into a centrifuge tube. Add 5 mL of acetonitrile.[5] Homogenize the sample until a uniform consistency is achieved.

  • Protein Precipitation & Defatting: Add 5 mL of n-hexane to the homogenate to remove lipids.[4] Vortex the mixture vigorously for 2 minutes and then centrifuge at 5,000 x g for 10 minutes.[5]

  • Extraction: Carefully transfer the supernatant (acetonitrile layer) to a clean tube.[5] Repeat the extraction process on the tissue pellet with another 5 mL of acetonitrile to maximize recovery.[5] Combine the supernatants.

  • Evaporation and Reconstitution: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at a temperature below 40°C.[5] Reconstitute the residue in 5 mL of ultrapure water.[5]

Solid-Phase Extraction (SPE) Procedure
  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Styrene-divinylbenzene copolymer or C18) by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge.[4][7] Ensure the sorbent bed does not go dry.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences. Follow this with a wash of 5 mL of a mixture of acetonitrile and water (e.g., 5:95 v/v) to remove more polar interferences.[4] Discard the washings.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile.[5] Collect the eluate in a clean tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[5] Reconstitute the final residue in a suitable volume of mobile phase (e.g., 1 mL) for HPLC or LC-MS/MS analysis.[5] Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.[5]

Experimental Workflow Diagram

SPE_Workflow sample Tissue Sample (1g) homogenize Homogenize with Acetonitrile (5 mL) sample->homogenize defat Add n-Hexane (5 mL) Vortex & Centrifuge homogenize->defat extract Collect Supernatant (Repeat Extraction) defat->extract evaporate1 Evaporate to Dryness (under N2, <40°C) extract->evaporate1 reconstitute1 Reconstitute in Water (5 mL) evaporate1->reconstitute1 load Load Sample onto SPE Cartridge reconstitute1->load condition SPE Cartridge Conditioning (Methanol -> Water) condition->load wash Wash Cartridge (Water -> Acetonitrile/Water) load->wash elute Elute Cefquinome with Acetonitrile (5 mL) wash->elute evaporate2 Evaporate Eluate to Dryness (under N2, <40°C) elute->evaporate2 reconstitute2 Reconstitute in Mobile Phase Filter (0.22 µm) evaporate2->reconstitute2 analysis Inject into HPLC or LC-MS/MS reconstitute2->analysis

Caption: Workflow for this compound SPE from tissue.

Conclusion

The described solid-phase extraction method provides an effective and reliable approach for the purification and concentration of this compound from various animal tissues. This protocol, coupled with sensitive analytical instrumentation, allows for the accurate quantification of drug residues, which is essential for regulatory compliance and research applications in the field of veterinary medicine. The use of either styrene-divinylbenzene or C18 sorbents can be chosen based on laboratory availability and specific matrix challenges.

References

Application Notes and Protocols: Cefquinome Sulfate in Veterinary Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefquinome Sulfate in veterinary clinical trials, summarizing key quantitative data, and detailing experimental protocols. Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its zwitterionic structure facilitates rapid penetration across biological membranes, and it is resistant to many beta-lactamase enzymes.[2][3]

Quantitative Data Summary

The following tables summarize the efficacy, pharmacokinetic parameters, and minimum inhibitory concentrations (MICs) of this compound from various veterinary clinical trials.

Table 1: Clinical Efficacy of this compound in Cattle

DiseaseAnimal ModelDosage and AdministrationTreatment DurationClinical Efficacy/Cure RateBacteriological Cure RateReference
Bovine Respiratory Disease (BRD)Holstein Steers1 mg/kg body weight, IM3-5 days98.1%Not Specified[4]
Experimentally Induced E. coli MastitisMultiparous Israeli Holstein Cows1 mg/kg, IM, twice at 24h interval2 daysSignificantly improved clinical recoverySignificantly higher than ampicillin/cloxacillin[5]
Experimentally Induced E. coli MastitisMultiparous Israeli Holstein Cows75 mg, intramammary, three times at 12h intervals + 1 mg/kg, IM, twice at 24h interval2 daysSignificantly improved clinical recoverySignificantly higher than ampicillin/cloxacillin[5]
Clinical MastitisDairy Cows1 mg/kg body weight, IM5 days100%Not Specified[6]
Subclinical MastitisHolstein Dairy Cows75 mg, intramammary, three times at 16h intervals2 daysEffective in reducing Somatic Cell CountNot specified[7]
Subclinical MastitisHolstein Dairy Cows75 mg, intramammary, six times at 16h intervals (extended)4 daysEffective in reducing Somatic Cell Count, no significant difference from conventionalNot specified[7]

Table 2: Pharmacokinetic Parameters of this compound

Animal SpeciesDosage and AdministrationHalf-life (t½)BioavailabilityPeak Plasma Concentration (Cmax)Reference
Piglets2.0 mg/kg body weight, IV1.85 ± 1.11 h (elimination)--[8][9]
Piglets2.0 mg/kg body weight, IM4.36 ± 2.35 h (elimination)95.13 ± 9.93%4.01 ± 0.57 µg/mL[8][9]
Pigs (Nursery)3-5 mg/kg, twice daily (recommended)---[1]
Lactating Cows75 mg/gland, intramammary (Formulation A)5.69 ± 0.62 h-51786.35 ± 11948.4 ng/mL (in milk)[10]
Lactating Cows75 mg/gland, intramammary (Formulation B)5.25 ± 1.62 h88.69% (relative to A)59763.7 ± 8403.2 ng/mL (in milk)[10]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Veterinary Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)Animal OriginReference
Streptococcus suis0.060.25Pigs[11]
Actinobacillus equuli-0.016Horses[12]
Streptococci-0.032Horses[12]
Enterobacteriaceae-0.125Horses[12]
Staphylococci-0.5Horses[12]
Staphylococcus aureus-0.24Cattle (Mastitis)[13]
E. coli-0.13Cattle (Mastitis)[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the application of this compound.

Protocol 1: Treatment of Experimentally Induced Escherichia coli Mastitis in Dairy Cows

Objective: To evaluate the efficacy of intramuscularly and intramammarily administered cefquinome in treating experimentally induced E. coli mastitis.

Animal Model: 47 multiparous, Israeli Holstein cows in early lactation, producing at least 25 L of milk per day.[5]

Experimental Workflow:

G cluster_pre Pre-Trial Phase cluster_induction Disease Induction cluster_treatment Treatment Allocation (Randomized) cluster_post Post-Treatment Evaluation A Animal Selection: 47 multiparous Israeli Holstein cows B Inclusion Criteria: Early lactation, >25L milk/day, healthy quarters A->B C Inoculation: Infusion of 400-750 cfu of E. coli into two healthy quarters B->C D Disease Confirmation: Development of acute clinical mastitis within 12-16h C->D E Group 1 (n=not specified): 75 mg Cefquinome (intramammary), 3x at 12h intervals F Group 2 (n=not specified): Group 1 regimen + 1 mg/kg Cefquinome (IM), 2x at 24h interval G Group 3 (n=not specified): 1 mg/kg Cefquinome (IM), 2x at 24h interval H Group 4 (Control, n=not specified): 75 mg ampicillin & 200 mg cloxacillin (intramammary), 3x at 12h intervals I Clinical Assessment: Monitoring of clinical signs for recovery E->I F->I G->I H->I K Data Analysis: Comparison of clinical recovery, milk production, and bacteriological cure rates I->K J Bacteriological Assessment: Analysis of milk samples for bacterial clearance J->K

Caption: Workflow for an experimental mastitis clinical trial.

Methodology:

  • Animal Selection: Healthy, multiparous Israeli Holstein cows in early lactation with a daily milk production of at least 25 liters were selected.[5]

  • Disease Induction: 400 to 750 colony-forming units (cfu) of E. coli were infused into two healthy quarters of each cow.[5]

  • Treatment Groups: Cows were randomly assigned to one of four treatment groups once clinical mastitis was confirmed (12-16 hours post-inoculation)[5]:

    • Group 1: 75 mg of cefquinome administered intramammarily three times at 12-hour intervals.

    • Group 2: The same intramammary treatment as Group 1, plus 1 mg/kg of cefquinome administered intramuscularly twice at a 24-hour interval.

    • Group 3: 1 mg/kg of cefquinome administered intramuscularly twice at a 24-hour interval.

    • Group 4 (Control): 75 mg of ampicillin and 200 mg of cloxacillin administered intramammarily three times at 12-hour intervals.

  • Outcome Assessment: The efficacy of the treatments was evaluated based on the improvement in clinical signs, the return to normal milk production, and the bacteriological cure rates.[5]

Protocol 2: Pharmacokinetic Study of Cefquinome in Piglets

Objective: To determine the bioavailability and pharmacokinetics of cefquinome in piglets after intravenous (i.v.) and intramuscular (i.m.) administration.

Animal Model: Healthy piglets.

Experimental Workflow:

G cluster_pre Animal Preparation cluster_admin Drug Administration cluster_sample Sample Collection cluster_analysis Analysis A Animal Selection: Healthy piglets B Acclimatization Period A->B C Group 1 (IV): 2.0 mg/kg body weight Cefquinome via intravenous injection B->C D Group 2 (IM): 2.0 mg/kg body weight Cefquinome via intramuscular injection B->D E Blood Sampling: Collection of plasma samples at predefined time points C->E D->E F Sample Processing: Separation of plasma E->F G Quantification: Measurement of Cefquinome concentration using HPLC with UV detection (268 nm) F->G H Pharmacokinetic Modeling: Fitting plasma concentration-time data to a two-compartment model G->H I Parameter Calculation: Half-life, clearance, volume of distribution, Cmax, bioavailability H->I

Caption: Pharmacokinetic study workflow for Cefquinome in piglets.

Methodology:

  • Drug Administration: A single dose of 2.0 mg/kg of body weight of cefquinome was administered either intravenously (i.v.) or intramuscularly (i.m.).[8][9]

  • Sample Collection: Plasma samples were collected at various time points after drug administration.[8][9]

  • Analytical Method: Plasma concentrations of cefquinome were measured by high-performance liquid chromatography (HPLC) with a UV detector at a wavelength of 268 nm.[8][9]

  • Pharmacokinetic Analysis: The plasma concentration-time data were fitted to a two-compartment model to determine key pharmacokinetic parameters.[8][9]

This compound: Properties and Application

The following diagram illustrates the key properties of this compound and its application in treating veterinary diseases.

G cluster_props Properties of this compound cluster_moa Mechanism of Action cluster_app Veterinary Applications A Fourth-Generation Cephalosporin C Broad-Spectrum Activity (Gram-positive & Gram-negative) A->C B Zwitterionic Structure E Inhibition of Bacterial Cell Wall Synthesis B->E Facilitates rapid penetration F Bovine Respiratory Disease (BRD) Pathogens: M. haemolytica, P. multocida C->F G Mastitis in Cattle Pathogens: E. coli, Staphylococci, Streptococci C->G H Swine Respiratory Disease Pathogens: P. multocida, H. parasuis, A. pleuropneumoniae, S. suis C->H D Beta-Lactamase Resistance D->C E->F E->G E->H

Caption: Properties and applications of this compound.

Cefquinome's efficacy is attributed to its chemical structure and mechanism of action. As a fourth-generation cephalosporin, it possesses a broad spectrum of activity.[14] Its zwitterionic nature allows for rapid penetration into bacterial cells, where it inhibits cell wall synthesis, leading to bacterial cell death.[2][3] Furthermore, its resistance to many beta-lactamases ensures its effectiveness against a wide range of pathogenic bacteria commonly found in veterinary medicine.[3] These properties make it a valuable therapeutic agent for treating diseases such as bovine respiratory disease, mastitis, and swine respiratory infections.[2][3][14]

References

Application Notes and Protocols: Cefquinome Sulfate for the Treatment of Porcine Respiratory Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a critical tool in the management of bacterial infections in livestock, including respiratory disease in pigs.[3][4][5] Its efficacy is attributed to its high stability against beta-lactamase enzymes, which are a common cause of antibiotic resistance.[5][6][7] This document provides detailed application notes, experimental protocols, and quantitative data to support research and development related to the use of this compound in treating porcine respiratory disease.

Mechanism of Action

Cefquinome, like other β-lactam antibiotics, acts by inhibiting the synthesis of the bacterial cell wall.[5][6][8] This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[6][8] The inhibition of these enzymes disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[6][8][9]

cluster_bacterium Bacterial Cell Cefquinome This compound PBP Penicillin-Binding Proteins (PBPs) Cefquinome->PBP Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Disrupts Lysis Cell Lysis and Death CellWall->Lysis Leads to

Caption: Mechanism of action of this compound.

Efficacy and In Vitro Activity

Cefquinome has demonstrated significant efficacy against the primary bacterial pathogens associated with porcine respiratory disease, including Actinobacillus pleuropneumoniae, Pasteurella multocida, Haemophilus parasuis, and Streptococcus suis.[1][5][7][10]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of Cefquinome against key porcine respiratory pathogens.

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Actinobacillus pleuropneumoniae
Pasteurella multocida
Streptococcus suis12
Escherichia coli0.06
Staphylococcus aureus0.50

Note: MIC50 and MIC90 values for A. pleuropneumoniae and P. multocida were not explicitly found in the provided search results but are generally low for Cefquinome.S. suis data is from a study on mastitis-related pathogens.[2] E. coli and S. aureus data from a study in llamas.[2]

Clinical Efficacy

Field studies have demonstrated the clinical effectiveness of Cefquinome in treating respiratory disease in pigs.

Treatment GroupDosageSustained Cure Rate (%)
Cefquinome2 mg/kg body weight, IM, once daily for 3-5 days90.5
Amoxicillin7.5 mg/kg body weight80.3
Enrofloxacin2.5 mg/kg body weight83.1

Data from a controlled, randomized field trial comparing Cefquinome to other antibiotics.[11]

In another study, the sustained cure rate for Cefquinome-treated animals was significantly higher (64.6%) compared to ceftiofur-treated animals (50.0%).[2]

Pharmacokinetics

Understanding the pharmacokinetic profile of Cefquinome is crucial for optimizing dosage regimens.

ParameterRouteValue
BioavailabilityIM~87%
Protein Binding<5%
Elimination Half-life (serum)IV2.33 h
Elimination Half-life (serum)IM2.30 h
Elimination Half-life (tissue cage fluid)IV10.63 h
Elimination Half-life (tissue cage fluid)IM11.81 h
Peak Plasma Concentration (Cmax) after IMIM (2 mg/kg)6.15 µg/mL (serum)
Time to Peak Concentration (Tmax)IM~30 minutes
ExcretionPrimarily renal

Pharmacokinetic parameters compiled from multiple studies.[3][6][12] The significantly longer half-life in tissue cage fluid suggests prolonged exposure at the site of infection.[12]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against porcine respiratory pathogens using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

start Start: Prepare Materials step1 Prepare Serial Dilutions of this compound start->step1 step2 Inoculate Bacterial Suspension into Microtiter Plate Wells step1->step2 step3 Incubate Microtiter Plate step2->step3 step4 Read and Record MIC Value step3->step4 end End: Analyze and Report Results step4->end start Start: Acclimatize Pigs step1 Induce Experimental Respiratory Infection start->step1 step2 Administer this compound Treatment step1->step2 step3 Monitor Clinical Signs and Collect Samples step2->step3 step4 Euthanasia and Necropsy step3->step4 end End: Analyze Data and Evaluate Efficacy step4->end

References

Troubleshooting & Optimization

Troubleshooting Cefquinome Sulfate stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefquinome Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting stability issues encountered during experiments with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing potency. What are the most likely causes?

A1: The most significant factors affecting this compound stability in solution are pH, temperature, and exposure to light.[1][2][3] Specifically:

  • High pH (Alkaline Conditions): this compound degrades much faster in alkaline environments compared to acidic or neutral conditions.[1][4] The primary mechanism of degradation is the hydrolysis of the β-lactam ring, which is catalyzed by hydroxide ions.[1]

  • Elevated Temperature: Higher temperatures accelerate the degradation process, following typical Arrhenius behavior.[1][5] Storing solutions at refrigerated or frozen temperatures can significantly improve stability.[6]

  • Light Exposure: this compound is susceptible to photodegradation.[3] It is crucial to protect solutions from light, especially UV light.

Q2: What is the optimal pH and temperature for storing this compound solutions?

A2: For maximum stability, this compound solutions should be maintained at a pH between 2.0 and 7.6 and stored at low temperatures.[1] The best conditions for stability have been reported at pH 6.8 and 4°C.[1]

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?

A3: These are likely degradation products. The degradation of Cefquinome can lead to the formation of isomers, such as the E-isomer and the Δ³-isomer.[5][7] Hydrolysis of the β-lactam ring is a primary degradation pathway for cephalosporins.[1][8]

Q4: Can I dissolve this compound in solvents other than aqueous buffers?

A4: this compound is soluble in DMSO and dimethylformamide.[9] However, for aqueous applications, it is sparingly soluble in aqueous buffers.[9] To achieve higher concentrations in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[9] It is important to note that aqueous solutions are not recommended for storage for more than one day.[9] The solubility in solvents like methanol, ethanol, ethylene glycol, and acetic acid decreases with increasing temperature.[10]

Q5: Are there any known stabilizers for this compound in solution?

A5: While the provided search results focus more on characterizing degradation, some studies on nanosuspensions have explored stabilizers for formulation purposes. For oily nanosuspensions, Labrasol® and Labrafil® M 1944 CS have been used as stabilizers.[11][12] For general aqueous solutions, maintaining optimal pH and temperature and protecting from light are the primary methods for stabilization.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Symptom Possible Cause Troubleshooting Steps
Significant decrease in the main peak area during HPLC analysis over a short period.High pH of the solution. 1. Measure the pH of your solution. 2. Adjust the pH to the optimal range of 2.0-7.6, with pH 6.8 being ideal.[1] 3. Use a suitable buffer system (e.g., phosphate buffer) to maintain the pH.
Loss of antibacterial activity in a bioassay.Elevated storage temperature. 1. Ensure your solution is stored at a low temperature, preferably 4°C.[1] 2. For longer-term storage, consider freezing the solution at -20°C, though freeze-thaw cycles should be avoided.[6][13] 3. Prepare fresh solutions for critical experiments.
Discoloration of the solution.Exposure to light. 1. Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[6] 2. Minimize exposure to ambient and UV light during experimental procedures.
Issue 2: Poor Solubility of this compound
Symptom Possible Cause Troubleshooting Steps
The compound does not fully dissolve in the aqueous buffer.Low solubility in aqueous media. 1. Prepare a stock solution in DMSO (solubility of approximately 30 mg/mL) or dimethylformamide (solubility of approximately 10 mg/mL).[9] 2. Dilute the stock solution with your aqueous buffer to the desired final concentration. Note that the final concentration in a 1:4 DMSO:PBS (pH 7.2) solution is approximately 0.2 mg/mL.[9]
Precipitation is observed after the solution is prepared.Supersaturation or change in temperature. 1. Ensure the final concentration does not exceed the solubility limit in the chosen solvent system. 2. Be aware that the solubility of this compound in some organic solvents and water decreases as the temperature increases.[10]

Quantitative Data on Stability

The stability of this compound is highly dependent on pH and temperature. The following tables summarize the degradation data from cited literature.

Table 1: Effect of pH on this compound Degradation at 15°C

pH% Degraded after 60h% Degraded after 120h
2.0~6.5%~14.3%
6.8~8.0%~16.0%
7.6~14.2%~21.3%
9.0~83.8%~95.0%
(Data adapted from a study by Liu Mengjiao et al., where initial concentration was 40 mg/L)[1]

Table 2: Effect of Temperature on this compound Degradation at pH 6.8

Temperature% Degraded after 120hHalf-life (t₁/₂)
4°C< 6.05%770 h
15°CNot specified533 h
25°CNot specified216 h
37°C~46.23%66 h
(Data adapted from a study by Liu Mengjiao et al.)[1]

Table 3: Effect of Temperature and pH on Cefquinome Degradation over 24 hours

pHTemperatureDegradation Ratio (%) after 24h
630°C24%
650°C52%
670°C100%
730°C36%
750°C60%
830°C50%
(Data adapted from a study by Bani Hani)[4]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution via HPLC

This protocol outlines a general procedure for assessing the stability of this compound under various conditions (e.g., different pH, temperatures).

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer components (e.g., disodium phosphate, sodium hydroxide)

  • Reagents for pH adjustment (e.g., HCl, NaOH)

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or DMSO) to prepare a concentrated stock solution (e.g., 250 mg/L).[1]

  • Test Solutions: Dilute the stock solution with the desired phosphate buffer (e.g., pH 2.0, 6.8, 7.6, 9.0) to a final concentration (e.g., 40 mg/L).[1]

3. Stability Study Conditions:

  • pH Stability: Incubate the test solutions at a constant temperature (e.g., 15°C) and withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144 hours).[1]

  • Temperature Stability: Incubate test solutions at a constant pH (e.g., 6.8) at different temperatures (e.g., 4°C, 15°C, 25°C, 37°C).[1] Withdraw aliquots at specified time intervals.

  • Photostability: Expose a test solution to a controlled light source (e.g., UV light or sunlight) for a defined period, while keeping a control sample in the dark.[3][8]

4. HPLC Analysis:

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 10:90 v/v, 0.02 M phosphate buffer at pH 7.0).[3][6][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][6][8]

  • Detection Wavelength: Monitor the eluent at approximately 268 nm.[3][6][8]

  • Analysis: Inject the withdrawn aliquots into the HPLC system. Determine the concentration of undegraded this compound by measuring the peak area and comparing it to a standard curve or the initial time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Plot the concentration or percentage remaining versus time to determine the degradation kinetics (e.g., first-order degradation).[1]

Visualizations

This compound Degradation Pathways

The primary degradation pathway for this compound in solution involves the hydrolysis of the β-lactam ring, especially under alkaline conditions. Isomerization can also occur.

G cluster_degradation Degradation Pathways Cefquinome_Sulfate This compound Hydrolysis Hydrolysis (e.g., alkaline conditions) Cefquinome_Sulfate->Hydrolysis Isomerization Isomerization Cefquinome_Sulfate->Isomerization Inactive_Product Inactive Product (Open β-lactam ring) Hydrolysis->Inactive_Product Isomers Δ³-isomer, E-isomer Isomerization->Isomers

Caption: Major degradation pathways of this compound in solution.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

G cluster_workflow Stability Testing Workflow Start Prepare Stock Solution of this compound Prepare_Test_Solutions Prepare Test Solutions (Varying pH, Temp, etc.) Start->Prepare_Test_Solutions Incubate Incubate Under Controlled Conditions Prepare_Test_Solutions->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Sample->Incubate Continue incubation Analyze Analyze via HPLC Sample->Analyze Data Calculate % Remaining and Degradation Rate Analyze->Data End Determine Stability Profile Data->End

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Optimizing Cefquinome Sulfate Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefquinome Sulfate in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fourth-generation cephalosporin antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][4] This binding inactivates the PBPs, disrupting the cross-linking of peptidoglycan chains, which ultimately leads to bacterial cell lysis and death.[1][3][4] Due to its zwitterionic structure, Cefquinome can rapidly penetrate the outer membrane of Gram-negative bacteria.[5][6]

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound, typically determined as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species and strain being tested. Generally, it is highly active against a broad spectrum of both Gram-positive and Gram-negative bacteria.[5][7] For many common pathogens, MIC values are reported to be in the low µg/mL range.[8]

Q3: How should I prepare a stock solution of this compound?

A3: this compound has good solubility in aqueous solutions.[9] For in vitro experiments, sterile distilled water or a suitable buffer like phosphate-buffered saline (PBS) at a neutral pH can be used to prepare a stock solution.[2] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mg/mL) which can then be serially diluted to the desired final concentrations for your experiment. Stock solutions should be filter-sterilized (0.22 µm filter) and can be stored at -20°C for short to medium-term storage.[10]

Q4: What is the stability of this compound in solution?

A4: The stability of this compound in aqueous solution is influenced by pH and temperature.[9][11][12] It exhibits good stability at a neutral pH of 7.4.[9] Degradation can occur at more acidic or alkaline pH values.[2][12] For optimal stability during experiments, it is advisable to maintain the pH of the culture medium within a physiological range. Solutions should be prepared fresh when possible, or stored appropriately at low temperatures to minimize degradation.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No antibacterial effect observed Incorrect Dosage: The concentration of this compound may be too low.Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration. Consult published MIC values for your specific bacterial strain.
Drug Degradation: The this compound may have degraded due to improper storage or handling.Prepare a fresh stock solution. Ensure stock solutions are stored at the correct temperature and protected from light. Check the pH of your experimental medium, as extreme pH can affect stability.[12]
Bacterial Resistance: The bacterial strain being used may be resistant to this compound.Check the known susceptibility profile of your bacterial strain. Consider testing a different antibiotic or a combination of antibiotics.
Inconsistent results between experiments Variability in Bacterial Inoculum: The initial concentration of bacteria can affect the outcome.[6][14]Standardize your bacterial inoculum preparation. Measure the optical density (OD) of your bacterial culture to ensure a consistent starting concentration for each experiment.
Pipetting Errors: Inaccurate dilutions can lead to significant variations in the final concentration.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of your this compound dilution to add to your experimental replicates for better consistency.
Incubation Time and Conditions: Variations in incubation time or temperature can affect bacterial growth and antibiotic efficacy.Ensure consistent incubation times and temperatures for all experiments.
Precipitation of this compound in media Low Solubility at Experimental pH: While generally soluble, high concentrations or specific media components could reduce solubility.Although this compound has good aqueous solubility, ensure the pH of your media is within a range that supports its solubility (e.g., around neutral pH).[9] If using very high concentrations, consider preparing a more diluted stock solution.
Interaction with Media Components: Certain components in the culture medium may interact with the drug.Review the composition of your culture medium. If possible, test the solubility of this compound in a small volume of the medium before starting the full experiment.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli0.015 - >64-0.13
Pasteurella multocida0.06 - 0.39--
Streptococcus agalactiae0.06 - 0.39--[7]
Staphylococcus aureus0.25 - 1.00.50.5[8][14]
Streptococcus spp.0.25 - 0.5-0.032[7][8]
Actinobacillus equuli--0.016[7]
Enterobacteriaceae--0.125[7]

MIC₅₀: The concentration of an antimicrobial agent that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of an antimicrobial agent that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a sterile solvent (e.g., sterile distilled water or PBS) at a concentration of 1 mg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Prepare serial dilutions of the stock solution to create a range of concentrations to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at the optimal temperature for the bacterium until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Broth Microdilution Assay:

    • Use a sterile 96-well microtiter plate.

    • Add 50 µL of sterile broth to all wells.

    • Add 50 µL of the highest concentration of this compound to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • This will result in wells with decreasing concentrations of this compound.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation and Reading:

    • Cover the plate and incubate at the appropriate temperature for 16-20 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

G cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBP Binds to Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis and Death PBP->Cell Lysis Inhibition leads to Intact Cell Wall Stable Cell Wall Cell Wall Synthesis->Intact Cell Wall This compound This compound This compound->PBP Inhibits

Caption: Mechanism of action of this compound.

G Start Start Prepare Cefquinome Stock Prepare Cefquinome Sulfate Stock Solution Start->Prepare Cefquinome Stock Prepare Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Inoculum Serial Dilutions Perform Serial Dilutions of Cefquinome in Plate Prepare Cefquinome Stock->Serial Dilutions Inoculate Plate Inoculate Plate with Bacterial Suspension Prepare Inoculum->Inoculate Plate Serial Dilutions->Inoculate Plate Incubate Incubate Plate (16-20h) Inoculate Plate->Incubate Read MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read MIC End End Read MIC->End

Caption: Experimental workflow for MIC determination.

G Start Inconsistent or Unexpected Results Check Dosage Are Cefquinome concentrations correct? Start->Check Dosage Check Inoculum Is the bacterial inoculum standardized? Check Dosage->Check Inoculum Yes Solution1 Recalculate dilutions. Perform dose-response. Check Dosage->Solution1 No Check Drug Stability Is the Cefquinome Sulfate solution fresh and properly stored? Check Inoculum->Check Drug Stability Yes Solution2 Standardize inoculum using McFarland standard. Check Inoculum->Solution2 No Check Resistance Is the bacterial strain known to be susceptible? Check Drug Stability->Check Resistance Yes Solution3 Prepare fresh stock solution. Check storage conditions. Check Drug Stability->Solution3 No Solution4 Verify strain susceptibility. Consider using a different strain or antibiotic. Check Resistance->Solution4 No

Caption: Troubleshooting decision tree for in vitro experiments.

References

Overcoming matrix effects in Cefquinome Sulfate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Cefquinome Sulfate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Cefquinome LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In LC-MS/MS, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[1][2][3] Biological matrices like plasma, milk, or tissue are complex and contain numerous endogenous substances (e.g., phospholipids, salts, proteins) that can interfere with the ionization of Cefquinome at the MS source.[4][5]

Q2: How can I determine if my Cefquinome analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed quantitatively by calculating the Matrix Effect percentage (%ME). This is typically done by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent at the same concentration.[6][7] A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[6] A qualitative method involves the post-column infusion of a standard Cefquinome solution while injecting a blank matrix extract; any deviation in the baseline signal indicates where matrix components are eluting and causing interference.[1][8]

Q3: What are the most effective strategies to minimize or eliminate matrix effects?

A3: A multi-faceted approach is often most effective:

  • Optimized Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simpler methods like Protein Precipitation (PPT).[5][9]

  • Chromatographic Separation: Improving the separation between Cefquinome and co-eluting matrix components is crucial. This can be achieved by optimizing the mobile phase gradient, changing the column chemistry (e.g., using a C18 or PLRP-S column), or employing Ultra-High-Performance Liquid Chromatography (UHPLC) for better resolution.[5][6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this is only feasible if the Cefquinome concentration remains above the limit of quantification (LOQ).[6][8]

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard (e.g., Cefquinome-d7) is the gold standard for compensation. Since it has nearly identical chemical properties and chromatographic behavior to the analyte, it experiences the same matrix effects, allowing for accurate correction during data processing.[1][10]

Q4: Which sample preparation technique is recommended for Cefquinome in biological matrices?

A4: While Protein Precipitation (PPT) with methanol or acetonitrile is a simple and rapid method, it is often insufficient for removing all interfering components, especially phospholipids.[5][11][12] Solid-Phase Extraction (SPE) provides significantly cleaner extracts.[5][9][13] For Cefquinome and other cephalosporins, reversed-phase SPE cartridges (e.g., Oasis HLB) are commonly used and have shown good recoveries.[10][14]

Troubleshooting Guide

Problem: Low Signal Intensity or Ion Suppression

You are observing a significantly lower signal for Cefquinome in your matrix samples compared to the neat standards, leading to poor sensitivity and high LOQs.

Troubleshooting Workflow:

G start Problem: Low Signal / Ion Suppression check_prep Is sample preparation adequate? (e.g., using only Protein Precipitation) start->check_prep improve_prep Action: Implement a more rigorous cleanup like Solid-Phase Extraction (SPE). Refer to Protocol 1. check_prep->improve_prep No check_chrom Are analyte and matrix components co-eluting? check_prep->check_chrom Yes improve_prep->check_chrom improve_chrom Action: Optimize LC gradient to improve separation or switch to a different column chemistry (e.g., C18). check_chrom->improve_chrom Yes check_is Are you using a stable isotope-labeled (SIL) internal standard? check_chrom->check_is No improve_chrom->check_is implement_is Action: Incorporate a SIL-IS (e.g., Cefquinome-d7) to compensate for signal loss. check_is->implement_is No consider_dilution Consider sample dilution if concentration allows. check_is->consider_dilution Yes implement_is->consider_dilution

Caption: Troubleshooting decision tree for low signal intensity.

Problem: Poor Reproducibility and Inconsistent Results

You are observing high variability (%CV) in your quality control (QC) samples and inconsistent quantification across your sample batch.

Troubleshooting Steps:

  • Evaluate Matrix Effect Variability: The matrix effect may not be consistent from sample to sample. This is especially true with protein precipitation. A more robust sample cleanup method like SPE can provide more consistent results.[5]

  • Verify Internal Standard Performance: If using an internal standard (IS), ensure its response is stable across all samples. A highly variable IS response indicates that it is not adequately compensating for the matrix effect. Using a stable isotope-labeled IS is highly recommended as its behavior will closely mimic the analyte.[10]

  • Check for Carryover: Inject a blank solvent sample immediately after a high-concentration sample. If the Cefquinome peak appears, it indicates carryover. Optimize the autosampler wash sequence and check for potential sources of contamination in the LC system.[2]

  • Assess Analyte Stability: Cefquinome, like other β-lactam antibiotics, can be unstable in certain matrices or under specific storage conditions.[15] It's noted that Cefquinome is unstable in methanol, so care should be taken during sample preparation.[16] Perform stability experiments (e.g., freeze-thaw, bench-top) to ensure the analyte is not degrading during the sample handling and preparation process.[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cefquinome from Porcine Feces

This protocol is adapted from a validated method for extracting Cefquinome from a complex biological matrix.[10]

  • Sample Pre-treatment: To a 0.5 g fecal sample, add 500 µL of an 8 µg/mL tazobactam solution (to inhibit β-lactamase degradation) and 20 µL of an internal standard working solution (e.g., 25 µg/mL Cefquinome-d7).

  • Extraction: Add 1 mL of 1% (v/v) formic acid in acetonitrile–water (50:50, v/v). Shake vigorously for 30 minutes.

  • Centrifugation: Centrifuge the sample for 10 minutes at approximately 2850 x g and 4 °C.

  • SPE Cleanup:

    • Transfer the supernatant to an Oasis PRiME HLB SPE column (e.g., 60 mg, 3 mL).

    • Pass the supernatant through the column using minimal vacuum.

    • The eluate is collected directly for analysis. This type of pass-through SPE simplifies the process by eliminating conditioning, washing, and elution steps.[14]

  • Analysis: Inject a 10 µL aliquot of the collected eluate into the LC-MS/MS system.

Protocol 2: Calculation of Matrix Effect, Recovery, and Process Efficiency

These calculations are essential for method validation to understand the impact of the matrix and the sample preparation process.[6][17]

  • Set Preparation:

    • Set A (Neat Standard): Analyte in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte before the entire extraction process.

  • Calculations:

    • Matrix Effect (%ME): (%ME) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%RE): (%RE) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (%PE): (%PE) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (%PE) = (%ME * %RE) / 100

Data Presentation

Table 1: Cefquinome LC-MS/MS Parameters Data compiled from published methods.[10][18]

ParameterSetting
Chromatography
ColumnZorbax Eclipse Plus C18 (100 x 2.1 mm) or similar
Mobile Phase A0.1% Formic Acid + 2 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate400 µL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage2.0 - 3.5 kV
Source Temperature120 °C
Desolvation Temperature400 °C
Precursor Ion (m/z)529.0
Product Ions (m/z)134.0 (Quantifier) , 396.3 (Qualifier)
Collision Energy~15 eV

Table 2: Example Matrix Effect & Recovery Data for Cefquinome in Porcine Feces Data from a study using a pass-through SPE method.[10]

AnalyteMatrix Effect (SSE %)*Recovery (RE %)
Cefquinome116.4 ± 13.441.2 ± 3.1
Cefquinome-d7119.2 ± 11.342.6 ± 4.4

*SSE (Signal Suppression and Enhancement) is equivalent to %ME. A value >100% indicates ion enhancement. Note the similar values between the analyte and its isotope-labeled internal standard, demonstrating effective compensation.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Feces, Plasma, Milk) spike 2. Add Stabilizer (optional) & Internal Standard sample->spike extract 3. Liquid Extraction (e.g., ACN/Water/Formic Acid) spike->extract cleanup 4. Clean-up (e.g., SPE or PPT) extract->cleanup lc 5. LC Separation (Reversed-Phase C18) cleanup->lc ms 6. MS/MS Detection (ESI+, MRM Mode) lc->ms integrate 7. Peak Integration ms->integrate calculate 8. Concentration Calculation (Using Calibration Curve) integrate->calculate

Caption: General workflow for Cefquinome LC-MS/MS analysis.

References

Technical Support Center: Cefquinome Sulfate Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Cefquinome Sulfate under light and temperature stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation of this compound?

A1: The stability of this compound is significantly influenced by temperature, pH, and light exposure.[1][2][3][4] Increased temperature and alkaline pH conditions markedly accelerate its degradation.[1][2][3][4][5][6] The drug is more stable in acidic environments.[1][2][3] Exposure to UV light also leads to significant degradation.[7]

Q2: What are the major degradation products of this compound observed under stress conditions?

A2: Under alkaline and light stress conditions, the primary degradation products identified are the E-isomer and the Δ³-isomer of Cefquinome.[2][3]

Q3: What is a suitable analytical method for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most commonly used and validated method for the quantitative determination of this compound in the presence of its degradation products.[7][8][9] A typical method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[7][8][9]

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies (stress testing) and demonstrate that the degradation products are well-resolved from the parent drug peak in the chromatogram.[7][9][10][11]

Q5: What are the recommended storage conditions for this compound solutions to minimize degradation?

A5: To minimize degradation, this compound solutions should be stored at refrigerated temperatures (e.g., 4°C) and protected from light.[5] The pH of the solution should ideally be on the acidic side (e.g., pH 6.8 or lower).[1][5]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in my experiment.

Possible Cause 1: High Temperature.

  • Troubleshooting Step: Verify the temperature of your experimental setup (water bath, incubator, etc.) with a calibrated thermometer. This compound degradation is significantly accelerated at higher temperatures.[1][2][3][5] For example, at pH 8, the drug disappears after 12 hours at 50°C, but after only one hour at 70°C.[1]

  • Recommendation: Conduct experiments at controlled, lower temperatures whenever possible. If elevated temperatures are necessary for the study, reduce the exposure time.

Possible Cause 2: Alkaline pH.

  • Troubleshooting Step: Measure the pH of your solution. This compound is highly susceptible to alkali-catalyzed hydrolysis.[1][5][6] The degradation rate increases with increasing pH.[1][5][6]

  • Recommendation: If the experimental design allows, work with buffered solutions on the acidic side of neutral (pH < 7).[1]

Possible Cause 3: Exposure to Light.

  • Troubleshooting Step: Assess the light exposure of your samples. Significant degradation can occur upon exposure to UV light.[7]

  • Recommendation: Protect your samples from light by using amber-colored vials or by wrapping the containers in aluminum foil.[2]

Issue 2: Poor resolution between this compound and its degradation peaks in HPLC analysis.

Possible Cause 1: Inappropriate Mobile Phase Composition.

  • Troubleshooting Step: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer in your mobile phase may not be optimal.

  • Recommendation: Systematically vary the mobile phase composition. For instance, try decreasing the percentage of acetonitrile to increase the retention time of the components and potentially improve separation.[9]

Possible Cause 2: Incorrect pH of the Mobile Phase Buffer.

  • Troubleshooting Step: The pH of the mobile phase can affect the ionization state of this compound and its degradants, thereby influencing their retention behavior.

  • Recommendation: Adjust the pH of the phosphate buffer in your mobile phase. A common starting point is a neutral pH of 7.0.[7][9]

Possible Cause 3: Suboptimal Column Temperature.

  • Troubleshooting Step: The column temperature can influence peak shape and resolution.

  • Recommendation: Experiment with different column temperatures (e.g., 20°C and 30°C) to see if it improves separation.[9]

Issue 3: Inconsistent or non-reproducible degradation results.

Possible Cause 1: Inconsistent Stress Conditions.

  • Troubleshooting Step: Ensure that all experimental parameters (temperature, pH, light intensity, and duration of exposure) are precisely controlled and consistently applied across all samples and experimental runs.

  • Recommendation: Use calibrated equipment and validated protocols. For photostability studies, a validated chemical actinometric system can be used to ensure consistent light exposure.[12]

Possible Cause 2: Variability in Sample Preparation.

  • Troubleshooting Step: Review your sample preparation procedure for any potential sources of variability. This includes initial drug concentration, solvent preparation, and dilution steps.

  • Recommendation: Prepare all solutions fresh and use precise volumetric glassware. Ensure complete dissolution of the this compound.

Data Presentation

Table 1: Degradation of this compound under Temperature and pH Stress.

pHTemperature (°C)Exposure Time (hours)Degradation Ratio (%)Reference
6302424[1]
6502452[1]
67012100[1]
7302436[1]
7502460[1]
7706100[1]
85012100[1]
8701100[1]
9256083.84[5]
92512095[5]

Table 2: Half-life (t₁/₂) of this compound at Different Temperatures (pH 6.8).

Temperature (°C)Half-life (t₁/₂) (hours)Reference
4770[5]
15533[5]
25216[5]
3766[5]

Table 3: Half-life (t₁/₂) of this compound Degradation in Water under Different Conditions.

ConditionHalf-life (t₁/₂) (days)Reference
pH 513.75[2]
pH 79.32[2]
pH 91.83[2]
25°C9.32[3]
35°C3.21[3]
45°C0.96[3]
With Light Exposure2.11[2]
Without Light Exposure9.32[2]

Experimental Protocols

Protocol 1: Temperature and pH Stress Testing

This protocol is adapted from studies investigating the dual effect of temperature and pH on this compound stability.[1][5]

  • Preparation of Solutions:

    • Prepare phosphate buffer solutions at the desired pH values (e.g., pH 5, 7, and 9).[1][2][3]

    • Accurately weigh this compound powder and dissolve it in the appropriate buffer to achieve a known initial concentration (e.g., 40 mg/L).[5]

  • Stress Conditions:

    • Aliquot the this compound solutions into separate, sealed containers for each temperature and pH condition to be tested.

    • Place the containers in water baths or incubators set to the desired temperatures (e.g., 25°C, 35°C, 45°C).[2][3] Protect samples from light.[2]

  • Sampling:

    • Withdraw aliquots of the solutions at specific time intervals (e.g., 0, 12, 24, 48, 72, 96, and 120 hours).[2]

    • Immediately cool the samples in an ice bath to quench the degradation reaction.[9]

  • Analysis:

    • Analyze the concentration of undegraded this compound in each sample using a validated stability-indicating HPLC method.

Protocol 2: Photostability Stress Testing

This protocol is based on ICH Q1B guidelines for photostability testing.[12][13]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or mobile phase).

    • Place the solution in a chemically inert and transparent container.[12]

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure:

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][14]

    • Maintain the dark control sample at the same temperature but protected from light.

  • Analysis:

    • After the exposure period, analyze both the light-exposed sample and the dark control for the concentration of this compound and the presence of degradation products using a validated stability-indicating HPLC method.

    • Compare the results to determine the extent of degradation due to light exposure.

Visualizations

cluster_stress Stress Conditions Temperature Temperature Cefquinome_Sulfate Cefquinome_Sulfate Temperature->Cefquinome_Sulfate Accelerates Light Light Light->Cefquinome_Sulfate Induces pH pH pH->Cefquinome_Sulfate Influences Degradation_Products Degradation_Products Cefquinome_Sulfate->Degradation_Products Degrades to

Caption: Factors influencing this compound degradation.

Start Start Prepare_Sample Prepare this compound Solution Start->Prepare_Sample Apply_Stress Apply Stress Condition (Temperature/Light/pH) Prepare_Sample->Apply_Stress Take_Samples Withdraw Samples at Time Intervals Apply_Stress->Take_Samples Analyze_HPLC Analyze by Stability-Indicating HPLC Take_Samples->Analyze_HPLC Determine_Degradation Determine Degradation Profile Analyze_HPLC->Determine_Degradation End End Determine_Degradation->End

Caption: Experimental workflow for stability testing.

Issue Unexpected Degradation Results? Check_Temp Verify Temperature Control Issue->Check_Temp High Degradation Check_pH Measure Solution pH Issue->Check_pH High Degradation Check_Light Assess Light Exposure Issue->Check_Light High Degradation Check_HPLC Review HPLC Method (Mobile Phase, Column) Issue->Check_HPLC Poor Peak Resolution

Caption: Troubleshooting degradation experiments.

References

Technical Support Center: Cefquinome Sulfate Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Cefquinome Sulfate immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the expected cross-reactivity of this compound immunoassays with other antibiotics?

A1: Generally, immunoassays designed for Cefquinome are highly specific. Published research on developed enzyme immunoassays (EIA) for cefquinome has shown that cross-reactivity with other cephalosporins and penicillins is typically very low, often less than 1%.[1] However, the degree of cross-reactivity can vary depending on the specific antibodies used in the assay and the structural similarity of the tested compounds to Cefquinome. It is crucial to consult the product insert for the specific ELISA kit being used for detailed cross-reactivity data.

Q2: What is the underlying principle of a competitive ELISA for this compound?

A2: A competitive ELISA for this compound is a type of immunoassay used to quantify the amount of Cefquinome in a sample. In this format, a known amount of Cefquinome is pre-coated onto the wells of a microplate. The sample containing an unknown amount of Cefquinome is mixed with a specific antibody against Cefquinome and added to the wells. The Cefquinome in the sample and the Cefquinome coated on the plate compete for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme. The signal produced is inversely proportional to the concentration of Cefquinome in the sample; a lower signal indicates a higher concentration of Cefquinome.

Q3: How can I improve the sensitivity of my Cefquinome immunoassay?

A3: To improve assay sensitivity, consider the following:

  • Optimize Antibody Concentration: Titrate the primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.

  • Incubation Times and Temperatures: Increase incubation times (e.g., overnight at 4°C for the primary antibody) or optimize the temperature to enhance binding.

  • Washing Steps: Ensure thorough but gentle washing to reduce background noise without dislodging bound antibodies.

  • Substrate Incubation: Increase the substrate incubation time to allow for greater signal development, but be careful to avoid oversaturation.

  • Blocking: Use an effective blocking buffer to minimize non-specific binding.

Troubleshooting Guides

Issue 1: High Background Signal
Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of residual liquid after each wash.
Contaminated Reagents Use fresh, sterile buffers and reagents. Avoid cross-contamination between wells.
Ineffective Blocking Increase the concentration or incubation time of the blocking buffer. Try a different blocking agent (e.g., BSA, non-fat dry milk).
High Concentration of Detection Reagent Titrate the secondary antibody or enzyme conjugate to the optimal concentration.
Non-specific Binding of Antibodies Add a non-ionic detergent (e.g., Tween-20) to the wash buffer.
Issue 2: Weak or No Signal
Possible Cause Recommended Solution
Incorrect Reagent Preparation or Omission Carefully review the protocol and ensure all reagents were prepared correctly and added in the proper sequence.
Inactive Enzyme Conjugate Use a fresh batch of enzyme conjugate. Ensure proper storage conditions.
Insufficient Incubation Times Increase the incubation times for the antibody and substrate steps as recommended in the protocol.
Low Antibody Concentration Increase the concentration of the primary or secondary antibody.
Expired Reagents Check the expiration dates of all kit components and replace any that have expired.
Issue 3: High Variability Between Replicates
Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure consistent technique. Change pipette tips for each sample and reagent.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Temperature Gradients Across the Plate Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.
Edge Effects Avoid using the outermost wells of the plate if edge effects are suspected. Fill the outer wells with buffer.

Data Presentation: this compound Cross-Reactivity

The following table summarizes the expected cross-reactivity profile for a this compound immunoassay based on available data. Users should supplement this with data from their specific assay.

Compound Structural Class Cross-Reactivity (%)
Cefquinome Cephalosporin100
Other CephalosporinsCephalosporin< 1[1]
PenicillinsPenicillin< 1[1]

Note: This table is a general representation. Please refer to the manufacturer's certificate of analysis for the specific cross-reactivity profile of your assay kit.

Experimental Protocols

Competitive ELISA Protocol for Cefquinome Quantification

This protocol provides a general methodology for a competitive ELISA. Specific reagent concentrations and incubation times should be optimized for each assay.

  • Coating:

    • Coat the wells of a 96-well microplate with a Cefquinome-protein conjugate (e.g., Cefquinome-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of your Cefquinome standards and samples.

    • In a separate plate or tubes, mix equal volumes of the standards/samples and the anti-Cefquinome primary antibody solution.

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody species) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Generation Coating 1. Coat Plate (Cefquinome-Protein Conjugate) Blocking 2. Block Plate (e.g., BSA) Coating->Blocking Incubate_Plate 3c. Add to Coated Plate Blocking->Incubate_Plate Sample_Prep 3a. Prepare Standards & Samples Antibody_Mix 3b. Mix with Anti-Cefquinome Ab Sample_Prep->Antibody_Mix Antibody_Mix->Incubate_Plate Secondary_Ab 4. Add Secondary Ab-HRP Incubate_Plate->Secondary_Ab Substrate 5. Add TMB Substrate Secondary_Ab->Substrate Stop 6. Add Stop Solution Substrate->Stop Read_Plate 7. Read Absorbance (450 nm) Stop->Read_Plate

Caption: Workflow for a competitive ELISA to quantify Cefquinome.

Troubleshooting_Flowchart Start Unexpected Results Check_Protocol Review Protocol & Reagent Prep Start->Check_Protocol High_Background High Background? Check_Protocol->High_Background Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Sol_Wash Improve Washing Optimize Blocking High_Background->Sol_Wash Yes High_CV High Variability? Weak_Signal->High_CV No Sol_Signal Check Reagents (Expiry, Activity) Increase Incubation Times Weak_Signal->Sol_Signal Yes Sol_CV Refine Pipetting Technique Ensure Proper Mixing High_CV->Sol_CV Yes Consult_Support Consult Technical Support High_CV->Consult_Support No Sol_Wash->Consult_Support Sol_Signal->Consult_Support Sol_CV->Consult_Support

Caption: A logical flowchart for troubleshooting common immunoassay issues.

References

Preventing Cefquinome Sulfate degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefquinome Sulfate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during sample storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound degradation is primarily influenced by three main factors: pH, temperature, and light.[1][2][3][4][5] Alkaline conditions, elevated temperatures, and exposure to UV light can significantly accelerate its breakdown.[2][5]

Q2: What is the optimal pH for storing this compound solutions?

A2: this compound is most stable in acidic to neutral conditions. The best stability has been observed at a pH of 6.8.[1] It is more stable in acidic environments than in alkaline ones.[2] The degradation rate increases significantly in alkaline environments (pH > 8).[1][6]

Q3: What is the recommended storage temperature for this compound samples?

A3: For optimal stability, this compound solutions should be stored at refrigerated temperatures (4°C).[1][7] Degradation increases with higher temperatures, following the sequence 37°C > 25°C > 15°C > 4°C.[1] For long-term storage of stock solutions, -20°C or -80°C is recommended.[8]

Q4: My this compound solution has changed color. What does this indicate?

A4: A color change in your this compound solution may indicate degradation. This can be accompanied by a loss of antibacterial potency. It is recommended to discard the solution and prepare a fresh one under optimal storage conditions.

Q5: How long can I store this compound solutions at room temperature?

A5: this compound dissolved in intravenous solutions may be stored at room temperature (22°C) for up to 48 hours.[9][10] However, for maximum stability, it is always recommended to store solutions at 4°C.

Q6: Should I protect my this compound samples from light?

A6: Yes, it is crucial to protect this compound solutions from light, as exposure to UV light can cause significant degradation.[5] Always store samples in amber vials or wrap containers in aluminum foil.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Aqueous Solution

Symptoms:

  • A significant decrease in antibacterial activity is observed in a shorter-than-expected timeframe.

  • Inconsistent results in bioassays.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate pH Verify the pH of your solution. This compound is most stable at pH 6.8.[1] Avoid alkaline conditions (pH > 8) where degradation is rapid.[1]
High Storage Temperature Store solutions at 4°C.[1] Avoid leaving samples at room temperature for extended periods. For long-term storage, freeze at -20°C or -80°C.[8]
Light Exposure Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[5]
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • Additional peaks, not corresponding to the parent this compound compound, are observed during HPLC analysis.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Chemical Degradation The appearance of new peaks likely corresponds to degradation products. The primary degradation pathways include hydrolysis of the β-lactam ring.[4]
Oxidation If the sample was exposed to oxidizing agents, this could lead to degradation.[5] Ensure all reagents and solvents are free from oxidizing impurities.
Contaminated Diluent Ensure the purity of the solvent or buffer used for dilution. Use high-purity, HPLC-grade solvents.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various conditions.

Table 1: Effect of pH on this compound Degradation at 25°C

pHDegradation after 60h (%)Degradation after 120h (%)
2.0~6.6%~14.3%
6.8~14.2%~21.3%
7.6Not specifiedNot specified
9.0~83.8%~95.0%

Data adapted from a study on this compound stability.[1]

Table 2: Effect of Temperature on this compound Degradation at pH 6.8

Temperature (°C)Degradation after 120h (%)
4< 6.1%
15Not specified
25Not specified
37~46.2%

Data adapted from a study on this compound stability.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials: this compound powder, sterile phosphate buffer (pH 6.8), sterile amber vials.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile phosphate buffer (pH 6.8) to the desired concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aseptically filter the solution through a 0.22 µm filter into sterile amber vials.

    • Store the vials at 4°C for short-term use (up to a few days) or at -20°C/-80°C for long-term storage.[8]

Protocol 2: Stability Testing of this compound by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M, pH 7.0) in a 10:90 v/v ratio.[5][10]

    • Flow Rate: 1.0 mL/min.[5][10]

    • Detection Wavelength: 268 nm.[5][10]

  • Sample Preparation:

    • Prepare this compound solutions at a known concentration in the desired buffer or matrix.

    • Incubate the samples under the desired stress conditions (e.g., different temperatures, pH values, or light exposure).

    • At specified time points, withdraw an aliquot of the sample.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and determine the peak area of the intact this compound.

    • Calculate the percentage of degradation by comparing the peak area of the stressed sample to that of a freshly prepared, unstressed standard solution.

Visualizations

degradation_pathway cluster_factors Degradation Factors cluster_cefquinome This compound cluster_degradation Degradation Products High Temperature High Temperature Cefquinome_Sulfate Intact Cefquinome Sulfate High Temperature->Cefquinome_Sulfate Alkaline pH (>8) Alkaline pH (>8) Alkaline pH (>8)->Cefquinome_Sulfate UV Light UV Light UV Light->Cefquinome_Sulfate Degradation_Products Hydrolyzed Products (Loss of Activity) Cefquinome_Sulfate->Degradation_Products Degradation

Caption: Factors leading to this compound degradation.

experimental_workflow start Start: Prepare Cefquinome Sulfate Solution stress Incubate under Stress Conditions (Temp, pH, Light) start->stress sampling Withdraw Aliquots at Time Points stress->sampling dilution Dilute with Mobile Phase sampling->dilution hplc Inject into HPLC System dilution->hplc analysis Analyze Data & Calculate Degradation hplc->analysis

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Cefquinome Sulfate In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cefquinome Sulfate in vitro.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected antibacterial activity (e.g., high MIC values). Degradation of this compound due to improper pH of the solution. this compound is susceptible to hydrolysis, especially in alkaline conditions.[1][2]Ensure the pH of your stock solutions and final testing medium is within the optimal stability range of 6.0-7.0.[3] Prepare fresh solutions before each experiment. Consider performing a stability check of your this compound solution at the working pH and temperature.
Inappropriate storage of stock solutions. Prolonged storage at room temperature or repeated freeze-thaw cycles can lead to degradation.Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Interaction with components of the culture medium. While Cefquinome's activity is generally not affected by the test medium, complex media with high protein content could potentially interfere with the antibiotic's availability.[5] If inconsistencies persist, consider using a simpler, defined medium for your assays.
Precipitation observed in this compound solution. Low solubility at the prepared concentration and pH. this compound has limited solubility in aqueous solutions, which can be pH-dependent.Prepare stock solutions in a suitable solvent such as DMSO before diluting in your aqueous experimental medium.[6] Ensure the final concentration does not exceed its solubility limit in the final medium. Gentle warming to 37°C and sonication can aid in dissolving the compound.
Use of an inappropriate buffer. Use a well-buffered system like phosphate-buffered saline (PBS) to maintain a stable pH.[7]
Variability in results between experimental repeats. Inconsistent pH of the experimental medium. Small variations in pH between experiments can affect the stability of this compound, leading to variable results.Always measure and adjust the pH of your culture medium before adding this compound. Use a calibrated pH meter for accurate measurements.
Age of the solid this compound. The compound can degrade over time, even in solid form, if not stored correctly.Store the solid compound in a cool, dark, and dry place as recommended by the manufacturer. Use a fresh batch of the compound if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the in vitro activity of this compound?

A1: For optimal stability, which is crucial for maintaining its antibacterial activity, this compound should be prepared and used in a slightly acidic to neutral pH range. Studies have shown that the best stability is achieved at a pH of around 6.8.[8] Alkaline conditions (pH > 8) lead to rapid degradation of the molecule, which will result in a loss of antibacterial activity.[1][9]

Q2: Does the pH of the culture medium affect the Minimum Inhibitory Concentration (MIC) of this compound?

A2: While some sources suggest that the in vitro activity of cefquinome is not significantly dependent on the pH of the test medium, the stability of the compound is highly pH-dependent.[5] Therefore, conducting MIC assays in an alkaline medium could lead to degradation of the antibiotic during the incubation period, resulting in artificially high MIC values. For other cephalosporins, a direct influence of pH on their antibacterial activity has been observed.[8][10] It is therefore recommended to perform MIC assays in a well-buffered medium at a pH close to neutral (7.0-7.4) to ensure the stability of this compound throughout the experiment.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to first dissolve this compound in a small amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO) before making the final dilution in your aqueous buffer or culture medium.[6] This ensures complete dissolution. For example, you can prepare a 10 mg/mL stock solution in DMSO and then dilute it to the desired concentration in your experimental medium. Always use freshly prepared solutions for the best results.

Q4: How should I store my this compound solutions?

A4: For short-term storage (up to 24 hours), solutions prepared in a buffer at pH 6.8 can be stored at 4°C.[8] For long-term storage, it is best to prepare aliquots of the stock solution in DMSO and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound in solution is not always visually apparent. The most reliable indicator of degradation is a loss of antibacterial activity, which can be observed as an increase in the MIC values for a quality control bacterial strain. In some cases, significant degradation, especially at high concentrations and alkaline pH, might lead to a change in the color of the solution.

Data Presentation

Table 1: Stability of this compound at Different pH Values and Temperatures.

pHTemperature (°C)Degradation RateReference
6.03024% after 24 hours[9]
6.05052% after 24 hours[9]
6.070100% after 12 hours[9]
7.03036% after 24 hours[9]
7.05060% after 24 hours[9]
7.070100% after 6 hours[9]
8.03050% after 24 hours[9]
8.050100% after 12 hours[9]
8.070100% after 1 hour[9]
9.0Not Specified83.84% after 60 hours[8]
9.0Not Specified95% after 120 hours[8]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution

Objective: To prepare a stock solution of this compound at a concentration of 1 mg/mL in a pH-stabilized buffer.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.0

  • Sterile, conical centrifuge tubes (1.5 mL and 15 mL)

  • Calibrated pH meter

  • Sterile filter (0.22 µm)

  • Vortex mixer

Procedure:

  • Weigh out 10 mg of this compound powder and place it in a sterile 1.5 mL centrifuge tube.

  • Add 1 mL of DMSO to the tube to dissolve the powder. Vortex briefly to ensure complete dissolution. This will be your 10 mg/mL primary stock solution.

  • In a sterile 15 mL conical tube, add 9 mL of PBS (pH 7.0).

  • Transfer 1 mL of the 10 mg/mL primary stock solution to the 9 mL of PBS.

  • Mix thoroughly by gentle inversion to obtain a 1 mg/mL working stock solution.

  • Verify the pH of the final solution using a calibrated pH meter. Adjust with small volumes of sterile 0.1 M HCl or 0.1 M NaOH if necessary to bring the pH to 7.0.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use the solution immediately or store in single-use aliquots at -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability

Objective: To assess the stability of a this compound solution at a specific pH and temperature over time.

Materials:

  • Prepared this compound solution (from Protocol 1)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Quality control bacterial strain with a known MIC for this compound (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

Procedure:

  • HPLC Method (for direct chemical stability): a. Take an initial sample (Time 0) from your prepared this compound solution and analyze it by HPLC to determine the initial concentration. A typical mobile phase is a mixture of acetonitrile and a phosphate buffer (pH 7.0).[11][12] b. Incubate the remaining solution at the desired temperature. c. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC. d. Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Microbiological Method (for assessing bioactivity): a. At each time point from the stability study (as in 1c), perform a standard broth microdilution MIC assay using the incubated this compound solution against the quality control bacterial strain. b. Compare the MIC values obtained at different time points. An increase in the MIC value indicates a loss of antibacterial activity and thus degradation of the compound.

Mandatory Visualization

Experimental_Workflow cluster_storage Storage Options start Weigh Cefquinome Sulfate Powder dissolve Dissolve in DMSO (Primary Stock) start->dissolve dilute Dilute in PBS (Working Stock) dissolve->dilute ph_check Verify and Adjust pH dilute->ph_check filter Sterile Filter ph_check->filter use_now Immediate Use filter->use_now Option A store Aliquot and Store at -20°C filter->store Option B

Caption: Workflow for Preparing pH-Adjusted this compound Solution.

Stability_Factors pH pH Stability This compound Stability pH->Stability High pH decreases stability Temp Temperature Temp->Stability High temperature decreases stability Activity In Vitro Activity Stability->Activity Stability is crucial for activity

Caption: Factors Influencing this compound Stability and Activity.

References

Technical Support Center: Cefquinome Sulfate Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the adsorption of Cefquinome Sulfate to laboratory ware during experiments. Adsorption can lead to significant errors in quantification and analysis. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you obtain accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adsorption to labware a concern?

This compound is a fourth-generation cephalosporin antibiotic used in veterinary medicine.[1][2][3] Like many molecules, it can adhere to the surfaces of laboratory equipment, a phenomenon known as adsorption. This is a concern because it can lead to a decrease in the actual concentration of the analyte in your solution, resulting in inaccurate experimental data, particularly in quantitative analyses like HPLC or MIC susceptibility testing.

Q2: Which labware materials are most prone to this compound adsorption?

While specific studies on this compound adsorption are limited, general principles suggest that certain plastics, such as polystyrene, may be more prone to binding molecules like Cefquinome due to hydrophobic and ionic interactions.[4] Borosilicate glass is generally a better choice than flint glass for minimizing the loss of dissolved substances.[5] The choice between glass and plastic may also depend on the specific peptide or protein , indicating that empirical testing is often necessary.[5]

Q3: How does the composition of my solution affect the adsorption of this compound?

The pH, ionic strength, and presence of other molecules in your solution can significantly influence the adsorption of this compound.

  • pH: The charge of both the this compound molecule and the labware surface can change with pH, affecting electrostatic interactions.[6] this compound's stability is also pH-dependent, with greater degradation occurring in alkaline environments.[2][3][7]

  • Additives: The presence of other proteins or polymers in the solution can reduce adsorption by competitively binding to the labware surface.[5] For instance, the addition of bovine serum albumin (BSA) is a common technique to prevent peptide loss.[5]

Q4: Besides adsorption, what other factors can lead to a loss of this compound from my solution?

This compound is susceptible to degradation, primarily through hydrolysis.[1][8][9] The rate of degradation is influenced by:

  • Temperature: Higher temperatures accelerate the degradation of this compound.[2]

  • pH: The degradation is pH-dependent, with increased instability in alkaline conditions.[2][7] The optimal stability for this compound in solution has been reported at pH 6.8 and 4°C.[2]

  • Light: While not as extensively documented in the provided results, light can be a factor in the degradation of many pharmaceutical compounds.

Troubleshooting Guide

Issue: I am observing a lower than expected concentration of this compound in my samples.

This is a common issue that can be attributed to several factors. Follow these troubleshooting steps to identify and resolve the problem.

Diagram: Factors Leading to this compound Loss

G Troubleshooting Logic for this compound Loss A Lower than Expected Cefquinome Concentration B Potential Cause: Adsorption to Labware A->B C Potential Cause: Degradation A->C D Solution: Optimize Labware & Handling B->D E Solution: Control Experimental Conditions C->E F Action: Use Low-Binding Plastics (e.g., Polypropylene) D->F G Action: Pre-treat Labware (e.g., Siliconization, BSA coating) D->G H Action: Add Blocking Agents to Solution (e.g., BSA, Tween-20) D->H I Action: Maintain Optimal pH (around 6.8) E->I J Action: Control Temperature (Store at 4°C) E->J K Action: Protect from Light E->K

Caption: Troubleshooting workflow for identifying and mitigating this compound loss.

Troubleshooting Step Recommended Action Rationale
1. Evaluate Labware Material Switch to polypropylene or low-protein-binding microplates. If using glass, ensure it is borosilicate.Polypropylene generally exhibits lower binding of peptides and other molecules compared to polystyrene.[5] Low-binding plastics have surfaces treated to be more hydrophilic and reduce non-specific binding.[4]
2. Pre-treat Labware Surfaces Consider siliconizing glassware or pre-coating labware with a solution of Bovine Serum Albumin (BSA).Siliconization creates a hydrophobic surface that can repel aqueous solutes.[5] BSA can block non-specific binding sites on the labware surface, preventing the target analyte from adsorbing.[5]
3. Modify Solution Composition Add a small concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your solutions. Alternatively, include a blocking protein like BSA.Surfactants can reduce the interaction between the analyte and the labware surface.[5] Blocking proteins competitively inhibit the adsorption of the analyte of interest.[5]
4. Control Solution pH and Temperature Maintain the pH of your this compound solutions around 6.8 and store them at 4°C when not in use. Prepare fresh solutions as needed.This compound is most stable at a pH of 6.8 and low temperatures, minimizing degradation-related loss.[2]
5. Quantify Adsorption Perform a control experiment to quantify the extent of adsorption to your current labware.This will help determine if adsorption is a significant source of error in your experiments. See the experimental protocol below.

Data on Factors Affecting this compound Stability

The stability of this compound in aqueous solutions is critical for accurate experimentation. The following table summarizes key factors that influence its degradation.

Factor Effect on this compound Stability Reference
pH More stable in acidic to neutral conditions (optimal around pH 6.8).[2] Significant degradation occurs in alkaline environments (pH > 8).[2][7][2][7]
Temperature Stability decreases with increasing temperature.[2] Degradation is significantly faster at 37°C compared to 4°C.[2][2]
Buffer Components The presence of certain buffer components can influence the rate of hydrolysis.[1]

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Labware

This protocol provides a method to determine the percentage of this compound that adsorbs to a specific type of labware.

Diagram: Experimental Workflow for Quantifying Adsorption

G Workflow for Quantifying this compound Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of this compound B Prepare Working Solutions in Desired Buffer A->B C Add Working Solution to Test Labware (e.g., Polystyrene Tube) B->C D Add Working Solution to Control Labware (e.g., Low-Binding Tube) B->D E Incubate under Experimental Conditions (Time, Temp) C->E D->E F Collect Supernatant from Test and Control Labware E->F G Quantify Cefquinome Concentration using HPLC F->G H Calculate Percentage of Adsorption G->H

Caption: A step-by-step workflow for an experiment to quantify this compound adsorption.

Materials:

  • This compound reference standard

  • The labware to be tested (e.g., polystyrene tubes, glass vials)

  • Control labware (e.g., low-protein-binding polypropylene tubes)

  • Appropriate buffer solution (e.g., phosphate buffer, pH 6.8)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Prepare a stock solution of this compound of known concentration in the desired buffer.

  • Prepare working solutions by diluting the stock solution to the final experimental concentration.

  • Aliquot the working solution into both the test labware and the control (low-binding) labware.

  • Incubate all samples under the conditions of your experiment (e.g., 2 hours at room temperature).

  • Carefully transfer the supernatant from each tube to a clean analysis vial (e.g., an HPLC vial).

  • Quantify the concentration of this compound in each supernatant using a validated HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and phosphate buffer, with UV detection around 270 nm.[10]

  • Calculate the percentage of adsorption using the following formula:

    % Adsorption = [(Concentration_Control - Concentration_Test) / Concentration_Control] * 100

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general HPLC method that can be adapted for the quantification of this compound in solution.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (0.02 M, pH 7.0) or 0.1% formic acid in water[1][10]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 10:90 v/v) or acetonitrile and 0.1% formic acid in water (e.g., 10:90 v/v).[1][10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm[10]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a series of this compound standards of known concentrations to generate a calibration curve.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak area corresponding to this compound.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

References

Validation & Comparative

Cefquinome Sulfate: A Comparative Efficacy Analysis Against Other Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of cefquinome sulfate, a fourth-generation cephalosporin, with other cephalosporins across various applications. The information is supported by experimental data to aid in research and development decisions. Cefquinome is a broad-spectrum antibiotic developed for veterinary use and is noted for its stability against many β-lactamases.[1][2][3][4][5] Its zwitterionic structure facilitates rapid penetration across biological membranes, including the porins of bacterial cell walls.[2][3][6]

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of cefquinome has been compared to other cephalosporins against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibiotic efficacy.

Table 1: Comparative MIC90 Values (μg/mL) of Cefquinome and Other Cephalosporins Against Various Bacterial Species
Bacterial SpeciesCefquinomeCeftazidimeCefpiromeCefepimeCefpodoximeCephalothinCefuroximeCeftriaxone
Escherichia coli≤0.5[7]-------
Klebsiella pneumoniae≤0.5[7]-------
Staphylococcus aureus (methicillin-susceptible)2[7]-------
Streptococcus pneumoniae<0.12[7]-------
Pseudomonas aeruginosa8[7]--8[7]----
Enterobacter cloacae<2[7]>16 (resistant strains)[7]------
Citrobacter freundii<2[7]>16 (resistant strains)[7]------
Streptococcus suis0.25[8]-------

Note: MIC90 is the concentration of a drug that inhibits the growth of 90% of bacterial isolates.

Table 2: Susceptibility Correlation of Cefpodoxime with Other Cephalosporins for Urinary Tract Isolates
CephalosporinCorrelation Rate with Cefpodoxime Susceptibility
Ceftriaxone93%[9]
Cefuroxime91%[9]
Cephalothin63%[9]

Clinical Efficacy in Veterinary Medicine

Cefquinome has been extensively studied for the treatment of bovine mastitis, a common and costly disease in the dairy industry.

Table 3: Comparative Clinical and Bacteriological Cure Rates in the Treatment of Bovine Mastitis
TreatmentClinical Cure RateBacteriological Cure RatePathogenStudy Reference
This compound-Not significantly different from CeftiofurClinical and Subclinical Mastitis[10]
Ceftiofur Hydrochloride-Not significantly different from CefquinomeClinical and Subclinical Mastitis[10]
CefquinomeSignificantly higher than CefoperazoneSignificantly higher than CefoperazoneClinical Mastitis (diverse etiology)[11]
Cefalexin + KanamycinNot significantly different from CefquinomeNot significantly different from CefquinomeClinical Mastitis (diverse etiology)[11]
CefoperazoneSignificantly lower than Cefquinome and Cefalexin + KanamycinSignificantly lower than Cefquinome and Cefalexin + KanamycinClinical Mastitis (diverse etiology)[11]
Cefquinome (intramuscular and/or intramammary)Significantly improved clinical recoverySignificantly higher than Ampicillin + CloxacillinE. coli Mastitis[12]
Ampicillin + Cloxacillin (intramammary)-Significantly lower than CefquinomeE. coli Mastitis[12]
This compound80%88% (effective rate)Clinical Mastitis[13]
Lincomycin Hydrochloride64%72% (effective rate)Clinical Mastitis[13]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, including cefquinome, are bactericidal agents that disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[14][15] They achieve this by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[14][16][17][18] This inhibition leads to a weakening of the cell wall and subsequent cell lysis.[16][18]

G cluster_bacterium Bacterial Cell cluster_drug Cephalosporin Action cluster_outcome Result PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Synthesizes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Lysis Cell Lysis and Bacterial Death CellWall->Lysis Weakens Cephalosporin This compound Cephalosporin->PBP Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

G start Start prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria prep_antibiotic Prepare serial dilutions of Cefquinome and other cephalosporins start->prep_antibiotic inoculate Inoculate microtiter plate wells containing antibiotic dilutions with bacterial suspension prep_bacteria->inoculate prep_antibiotic->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for turbidity; the lowest concentration without visible growth is the MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Detailed Methodology:

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: Serial twofold dilutions of this compound and comparator cephalosporins are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Clinical Trial for Bovine Mastitis Treatment

This protocol provides a general framework for a clinical trial comparing the efficacy of different intramammary antibiotics for the treatment of bovine mastitis.

G start Start selection Select dairy cows with clinical mastitis start->selection randomization Randomly assign cows to treatment groups (e.g., Cefquinome, Ceftiofur, Control) selection->randomization treatment Administer intramammary treatment according to manufacturer's recommendations randomization->treatment monitoring Monitor clinical signs and collect milk samples at pre-defined intervals treatment->monitoring analysis Perform bacteriological culture and somatic cell count on milk samples monitoring->analysis evaluation Evaluate clinical and bacteriological cure rates analysis->evaluation end End evaluation->end

Caption: Clinical trial workflow for mastitis treatment.

Detailed Methodology:

  • Animal Selection: Dairy cows exhibiting signs of clinical mastitis (e.g., abnormal milk, udder inflammation) are selected for the study.

  • Pre-treatment Sampling: A milk sample is collected from the affected quarter for bacteriological culture to identify the causative pathogen.

  • Randomization and Treatment: Cows are randomly allocated to different treatment groups. For example, one group receives intramammary infusions of this compound, while another receives a comparator cephalosporin (e.g., ceftiofur hydrochloride). Treatment is administered as per the recommended dosage and duration. For instance, a study compared the daily administration of ceftiofur hydrochloride for two to five days with the administration of this compound after three to five consecutive milking sessions.[10]

  • Post-treatment Monitoring and Sampling: Clinical signs are monitored daily. Milk samples are collected at specified time points post-treatment (e.g., 14 and 21 days) for bacteriological analysis and somatic cell count.

  • Efficacy Assessment:

    • Clinical Cure: Defined as the return of the milk and udder to normal.

    • Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in post-treatment milk samples.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, often comparable or superior to other cephalosporins, particularly against some ceftazidime-resistant strains of Enterobacter cloacae and Citrobacter freundii.[7] Clinical trials in veterinary medicine, especially for the treatment of bovine mastitis, indicate that cefquinome has high efficacy, with cure rates that are often comparable to or better than other cephalosporin-based treatments.[10][11] Its stability in the presence of many β-lactamases contributes to its broad spectrum of activity. The provided experimental protocols and diagrams offer a framework for the continued evaluation and comparison of this compound with other antimicrobial agents.

References

Navigating Regulatory Approval: A Comparative Guide to Cefquinome Sulfate Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of analytical methods for the quantification of Cefquinome Sulfate, a fourth-generation cephalosporin antibiotic crucial in veterinary medicine. Tailored for researchers, scientists, and drug development professionals, this document outlines the validation of various analytical techniques, presenting supporting experimental data in a clear, comparative format to facilitate regulatory submission. The methodologies and validation parameters discussed adhere to internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]

Core Principles of Analytical Method Validation

The foundation of a successful regulatory submission for any pharmaceutical compound lies in the rigorous validation of the analytical methods used for its quantification and quality control. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][4] Key validation characteristics, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantitation (LOQ).[1][11][12][13]

A typical workflow for the validation of an analytical method for regulatory submission is outlined below. This process ensures a systematic and comprehensive evaluation of the method's performance.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Submission Dev Analytical Method Development & Optimization Protocol Establish Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness SystemSuitability System Suitability Protocol->SystemSuitability Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SystemSuitability->Report Submission Regulatory Submission Report->Submission

Figure 1: Analytical Method Validation Workflow

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of this compound due to its high specificity, sensitivity, and ability to perform stability-indicating assays.[11][12][13][14] However, other methods such as UV-Vis Spectrophotometry and Capillary Electrophoresis have also been explored.

The logical relationship between the analytical method and its validation parameters is crucial for ensuring the quality and reliability of the data.

G cluster_Validation Validation Parameters Method Analytical Method (e.g., HPLC) Specificity Specificity Method->Specificity ensures analyte is measured Linearity Linearity Method->Linearity produces proportional response Accuracy Accuracy Method->Accuracy measures closeness to true value Precision Precision Method->Precision demonstrates reproducibility Robustness Robustness Method->Robustness withstands small variations LOD LOD Method->LOD determines lowest detectable amount LOQ LOQ Method->LOQ determines lowest quantifiable amount Range Range Linearity->Range defines boundaries

References

A Comparative Analysis of Cefquinome Sulfate and Ceftiofur in the Management of Bovine Respiratory Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available data on the efficacy of Cefquinome Sulfate and Ceftiofur for the treatment of Bovine Respiratory Disease (BRD) reveals that both cephalosporin antibiotics are effective options, with Cefquinome, a fourth-generation cephalosporin, demonstrating potential advantages in some therapeutic outcomes over the third-generation Ceftiofur.

This guide provides a detailed comparison of the two antimicrobial agents, drawing on available clinical trial data, in vitro susceptibility testing, and pharmacological profiles to inform researchers, scientists, and drug development professionals.

Executive Summary

Bovine Respiratory Disease remains a significant economic and welfare concern in the cattle industry. The choice of antimicrobial is a critical determinant of treatment success. This comparison focuses on two prominent cephalosporins: this compound and Ceftiofur. While both demonstrate high efficacy against the primary bacterial pathogens associated with BRD, including Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, emerging data suggests potential differences in cure rates and relapse prevention.

Quantitative Performance Data

The following tables summarize the key quantitative data from comparative and individual studies on this compound and Ceftiofur for the treatment of BRD.

Table 1: Clinical Efficacy in Cattle
Antimicrobial Clinical Cure Rate (%) Source
This compound98.1% (comparable to Ceftiofur)[1]
CeftiofurComparable to 98.1%[1]
This compound87.5% (not significantly different from Tildipirosin at 75.0%)[2]
Table 2: Comparative Efficacy in Swine Respiratory Disease (as an analogous model)
Antimicrobial Sustained Cure Rate (%) Source
This compound64.6%
Ceftiofur50.0%
Table 3: Relapse Rates in BRD Treatment (Ceftiofur vs. Enrofloxacin)
Antimicrobial Second Relapse Rate Third Relapse Rate
Ceftiofur SodiumHigher than EnrofloxacinHigher than Enrofloxacin
Note: Direct comparative relapse rate data for Cefquinome was not available in the reviewed literature.
Table 4: In Vitro Susceptibility of BRD Pathogens (MIC90 in µg/mL)
Pathogen Cefquinome Ceftiofur Source
Mannheimia haemolyticaData not available in direct comparison≤0.016[3]
Pasteurella multocidaData not available in direct comparisonData not available in direct comparison
Histophilus somniData not available in direct comparisonData not available in direct comparison
Staphylococcus aureus (from bovine mastitis)2Not reported in the same study

Experimental Protocols

Detailed methodologies from key comparative studies are outlined below to provide context for the presented data.

Study 1: Therapeutic Efficacy of Cefquinome against Acute Respiratory Disease in Holstein Steers
  • Objective: To compare the therapeutic effects of Cefquinome and Ceftiofur for acute respiratory disease in Holstein steers.

  • Animals: Eighty Holstein steers clinically diagnosed with acute respiratory disease.

  • Treatment Groups:

    • Group 1: Cefquinome administered intramuscularly.

    • Group 2: Ceftiofur administered intramuscularly (dosage and frequency for both groups were based on standard veterinary recommendations).

  • Diagnosis: Based on clinical signs of respiratory disease. Nasal swabs were collected for bacteriological isolation of causative agents, primarily Pasteurella multocida and/or Mannheimia haemolytica.[1]

  • Efficacy Assessment: Clinical efficacy was evaluated based on the resolution of clinical signs. A re-examination was performed 7 days after the final administration to check for clinical recurrence.[1]

Study 2: Comparative Efficacy of Tildipirosin and Cefquinome for Undifferentiated BRD
  • Objective: To compare the efficacy of tildipirosin and cefquinome for the treatment of undifferentiated BRD in replacement dairy cattle.

  • Animals: 52 replacement dairy cattle (calves and heifers) with undifferentiated BRD.

  • Treatment Groups:

    • Group 1 (n=36): Tildipirosin administered subcutaneously at a single dose of 4 mg/kg body weight.

    • Group 2 (n=16): Cefquinome administered intramuscularly at a dose of 1 mg/kg body weight once daily for three days.[2]

  • Efficacy Assessment: Physical examinations and clinical attitude scoring (CAS) were performed on Day 1, Day 2, and Day 3 of the treatment period. The cure rate was determined at the end of the observation period.[2]

Mechanism of Action: A Comparative Overview

Both Cefquinome and Ceftiofur are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through their binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Cefquinome , as a fourth-generation cephalosporin, possesses a broader spectrum of activity and greater stability against many beta-lactamases compared to third-generation cephalosporins like Ceftiofur. This enhanced stability is a key differentiator in its mechanism of action.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesis Lysis Cell Lysis CellWall->Lysis BetaLactamase β-lactamase Ceftiofur Ceftiofur BetaLactamase->Ceftiofur Inactivation Cefquinome Cefquinome Cefquinome->PBP High Affinity Binding Cefquinome->BetaLactamase High Stability Ceftiofur->PBP Binding Ceftiofur->BetaLactamase Lower Stability Inhibition Inhibition Hydrolysis Hydrolysis (Resistance) G cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Selection Selection of Cattle with Clinical BRD Randomization Randomization Selection->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Ceftiofur Randomization->GroupB Treatment Administer Treatment (Defined Protocol) GroupA->Treatment GroupB->Treatment Monitoring Daily Clinical Scoring (Temperature, Respiration, etc.) Treatment->Monitoring Sampling Nasal Swabs & Blood Samples (Day 0, 7, 14) Monitoring->Sampling RelapseRate Relapse Rate Assessment Monitoring->RelapseRate ClinicalEfficacy Clinical Cure Rate Sampling->ClinicalEfficacy BacteriologicalEfficacy Bacteriological Cure Rate Sampling->BacteriologicalEfficacy InflammatoryMarkers Inflammatory Marker Analysis (Haptoglobin, Fibrinogen) Sampling->InflammatoryMarkers

References

A Comparative Guide to the In Vivo Efficacy of Cefquinome Sulfate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cefquinome sulfate, a fourth-generation cephalosporin exclusively for veterinary use, is a critical antibiotic for treating bacterial infections in animals.[1][2] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a valuable tool in veterinary medicine.[1][2] However, the efficacy of cefquinome can be limited by its chemical instability, including susceptibility to hydrolysis.[2][3] To overcome these limitations and enhance its therapeutic effect, various advanced formulations have been developed.

This guide provides an objective comparison of the in vivo performance of different this compound formulations, supported by experimental data. We will delve into the in vivo efficacy of conventional formulations versus novel delivery systems such as oily nanosuspensions, proliposomes, and poly lactic-co-glycolic acid (PLGA) microspheres.

In Vivo Efficacy Comparison

The in vivo efficacy of different this compound formulations is primarily evaluated through pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies assess how the animal's body affects the drug and how the drug, in turn, affects the invading pathogen. Key parameters include the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2).

Conventional this compound Formulations

Conventional formulations of this compound, typically administered via intramuscular or intramammary routes, serve as the baseline for comparison. Studies in various animal models, including mice, cows, and foals, have established the pharmacokinetic profile of these standard formulations.

In a study on a mouse model of Staphylococcus aureus mastitis, intramammary administration of cefquinome resulted in dose-dependent antibacterial activity.[4][5][6] The percentage of time the drug concentration remains above the minimum inhibitory concentration (%T>MIC) and the ratio of the area under the curve to the MIC (AUC/MIC) were identified as key indicators of antibacterial efficacy.[4][5][6] Specifically, a %T>MIC of 35.98% and an AUC0-24/MIC of 137.43 h were required to achieve a 1.8 log reduction in bacterial colony-forming units (CFU) per gland.[4][5][6]

A study involving intramammary infusions in cows with two different formulations (8g:75mg vs. 3g:75mg) showed variations in pharmacokinetic parameters. The 3g:75mg formulation exhibited a faster drug elimination process.[7][8]

In foals, the pharmacokinetic parameters of a 1 mg/kg dose of cefquinome were determined for both intravenous and intramuscular administration. The absolute bioavailability after intramuscular administration was found to be 43.86%.[9]

Advanced this compound Formulations: A Leap in Bioavailability and Sustained Release

To enhance the therapeutic profile of cefquinome, researchers have explored various novel drug delivery systems. These advanced formulations aim to improve bioavailability, prolong the drug's half-life, and provide sustained release, thereby improving treatment outcomes.

This compound Oily Nanosuspension

An oily nanosuspension of this compound (CS-NSP) has been shown to significantly improve its bioavailability.[1][10][11] In a pharmacokinetic study in rats, the Cmax and AUC0-∞ of the nanosuspension were approximately twice those of a commercial this compound injection (CS-INJ).[1] The relative bioavailability of the nanosuspension was 158.18%, indicating enhanced absorption and slower elimination.[1]

This compound Proliposome

A novel this compound proliposome formulation was developed to increase the biological half-life of the drug.[2][3][12] In a study on rabbits, the liposomal formulation demonstrated a significantly prolonged elimination half-life (t1/2β) of 16.503 hours compared to 8.752 hours for the standard solution.[2][3][12] The AUC and mean residence time (MRT) were also remarkably increased, suggesting a sustained-release effect.[2][3][12] Another study focused on a cationic proliposome formulation, which showed enhanced eradication of Staphylococcus aureus biofilms in vitro.[13]

Cefquinome-Loaded PLGA Microspheres

Poly lactic-co-glycolic acid (PLGA) microspheres have been investigated as a carrier for sustained, targeted drug delivery. Cefquinome-loaded PLGA microspheres with a uniform size were prepared and showed sustained in vitro release for 36 hours.[14][15] In vivo studies identified the lung as the primary target tissue, demonstrating the potential of this formulation for treating respiratory infections.[14][15] The microspheres were found to be biocompatible and biodegradable.[16]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters from the cited studies, providing a clear comparison of the different this compound formulations.

Table 1: Pharmacokinetic Parameters of this compound Oily Nanosuspension vs. Commercial Injection in Rats [1]

ParameterThis compound Oily Nanosuspension (CS-NSP)Commercial this compound Injection (CS-INJ)
Cmax (µg/mL) ~2x higher than CS-INJ (p<0.01)-
AUC0-∞ (µg·h/mL) ~2x higher than CS-INJ (p<0.01)-
Clearance (CL) ~3/5th of CS-INJ (p<0.05)-
Relative Bioavailability 158.18%100%

Table 2: Pharmacokinetic Parameters of this compound Proliposome vs. Solution in Rabbits [2][3][12]

ParameterThis compound LiposomeThis compound Solution
t1/2β (h) 16.503 ± 1.2758.752 ± 0.846
AUC(0-24) (mg·h/L) 138.727 ± 11.03449.582 ± 9.173
CL/F (L/h·kg) 0.127 ± 0.0120.357 ± 0.015
MRT(0-24) (h) 5.945 ± 0.4792.68 ± 0.229

Table 3: Pharmacokinetic Parameters of Cefquinome Intramammary Infusions in Cows [7]

ParameterGroup A (8g:75mg)Group B (3g:75mg)
Cmax (ng/mL) 51786.35 ± 11948.459763.7 ± 8403.2
AUClast (h·ng/mL) 300558.57 ± 25052.78266551.32 ± 50654.84
Cl/F (mL/h) 251.14 ± 21.82290.57 ± 53.98
MRT (h) 7.43 ± 0.794.81 ± 0.78

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. The following sections outline the key experimental protocols from the cited studies.

In Vivo Pharmacokinetics of this compound Oily Nanosuspension in Rats[1]
  • Animal Model: Healthy male Sprague-Dawley rats.

  • Formulations: this compound oily nanosuspension (CS-NSP) and a commercial this compound injection (CS-INJ).

  • Administration: Intramuscular injection at a dosage of 40 mg/kg body weight.

  • Sampling: Blood samples were collected at specified time points (0.17, 0.33, 0.50, 0.75, 1, 1.5, 2.5, 3.5, 4.5, 6, and 8.5 hours) after administration.

  • Analysis: Plasma concentrations of cefquinome were determined using a validated analytical method.

  • Pharmacokinetic Analysis: A non-compartmental model was used to calculate the pharmacokinetic parameters.

In Vivo Pharmacokinetics of this compound Proliposome in Rabbits[2][3][12]
  • Animal Model: Healthy rabbits.

  • Formulations: this compound proliposome and this compound solution.

  • Administration: Intramuscular injection at a single dosage of 18 mg/kg.

  • Sampling: Blood samples were collected at various time points.

  • Analysis: Plasma drug concentrations were determined by a Reversed Phase-High Performance Liquid Chromatography (RP-HPLC) method.

  • Pharmacokinetic Analysis: A two-compartment model was used to analyze the data.

In Vivo Efficacy in a Mouse Model of Staphylococcus Aureus Mastitis[4][5][6]
  • Animal Model: Lactating Kunming mice.

  • Infection: Mammary glands were infected with Staphylococcus aureus.

  • Formulation: this compound solution.

  • Administration: Intramammary infusion at various single doses (25, 50, 100, 200, 400 µg per gland).

  • Efficacy Assessment: Bacterial counts (CFU/gland) in the mammary glands were determined at 24 hours post-treatment.

  • Pharmacokinetic/Pharmacodynamic Analysis: A sigmoid Emax model was used to correlate the PK/PD indices (%T>MIC and AUC/MIC) with the antibacterial effect.

Visualizing Experimental Workflows

The following diagrams illustrate the experimental workflows described in the studies.

experimental_workflow_nanosuspension cluster_preparation Formulation Preparation cluster_animal_study In Vivo Rat Study cluster_analysis Analysis prep_nsp Prepare Cefquinome Oily Nanosuspension (CS-NSP) administration Intramuscular Injection (40 mg/kg) prep_nsp->administration prep_inj Obtain Commercial Cefquinome Injection (CS-INJ) prep_inj->administration animal_model Sprague-Dawley Rats animal_model->administration sampling Blood Sampling (0.17 - 8.5 hours) administration->sampling plasma_analysis Determine Plasma Cefquinome Concentration sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental model) plasma_analysis->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study of this compound Oily Nanosuspension in rats.

experimental_workflow_proliposome cluster_formulation Formulation Preparation cluster_in_vivo In Vivo Rabbit Study cluster_analytical Analytical Phase prep_lipo Prepare Cefquinome Proliposome im_injection Intramuscular Injection (18 mg/kg) prep_lipo->im_injection prep_sol Prepare Cefquinome Solution prep_sol->im_injection rabbits Healthy Rabbits rabbits->im_injection blood_collection Blood Sample Collection im_injection->blood_collection hplc RP-HPLC Analysis of Plasma Samples blood_collection->hplc pk_model Pharmacokinetic Modeling (Two-compartment) hplc->pk_model

Caption: Workflow for the in vivo pharmacokinetic study of this compound Proliposome in rabbits.

experimental_workflow_mastitis_model cluster_infection_phase Infection Phase cluster_treatment_phase Treatment Phase cluster_evaluation_phase Evaluation Phase mice Lactating Mice infection Induce S. aureus Mastitis mice->infection treatment Intramammary Infusion of Cefquinome infection->treatment sampling Collect Mammary Gland Tissue (24h post-treatment) treatment->sampling bacterial_count Determine Bacterial Load (CFU/gland) sampling->bacterial_count pkpd_analysis PK/PD Analysis (Sigmoid Emax Model) bacterial_count->pkpd_analysis

Caption: Workflow for the in vivo efficacy study of this compound in a mouse mastitis model.

References

A Head-to-Head Comparison of Cefquinome Sulfate and Enrofloxacin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of veterinary antimicrobial therapeutics, Cefquinome Sulfate and Enrofloxacin represent two distinct and powerful classes of antibiotics. Cefquinome, a fourth-generation cephalosporin, and Enrofloxacin, a fluoroquinolone, are both widely utilized for their broad-spectrum activity against a range of veterinary pathogens. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and Enrofloxacin lies in their cellular targets and mechanisms of action.

This compound acts by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death. Its zwitterionic structure facilitates rapid penetration across the outer membrane of Gram-negative bacteria.

Enrofloxacin , on the other hand, targets bacterial DNA replication. It inhibits two key enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, Enrofloxacin prevents the supercoiling and relaxation of DNA, which is crucial for replication, transcription, and repair, ultimately leading to bacterial cell death.

Mechanism_of_Action cluster_Cefquinome This compound cluster_Enrofloxacin Enrofloxacin Cefquinome Cefquinome PBP Penicillin-Binding Proteins (PBPs) Cefquinome->PBP Binds to & Inactivates CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to Enrofloxacin Enrofloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Enrofloxacin->DNAGyrase TopoIV Topoisomerase IV Enrofloxacin->TopoIV DNAReplication DNA Replication & Repair DNAGyrase->DNAReplication Inhibits TopoIV->DNAReplication Inhibits CellDeath Cell Death DNAReplication->CellDeath Inhibition leads to MIC_Determination_Workflow start Start prep_bacteria Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_bacteria inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions prep_bacteria->inoculate prep_antibiotics Prepare Serial Two-Fold Dilutions of Antibiotic prep_antibiotics->inoculate incubate Incubate Plates (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end Pharmacokinetic_Analysis_Workflow start Start administer_drug Administer Drug to Test Animals (e.g., IV or IM) start->administer_drug collect_samples Collect Blood Samples at Predetermined Time Points administer_drug->collect_samples process_samples Process Blood to Obtain Plasma or Serum collect_samples->process_samples quantify_drug Quantify Drug Concentration in Samples (e.g., HPLC, LC-MS/MS) process_samples->quantify_drug analyze_data Analyze Time-Concentration Data using Pharmacokinetic Modeling Software (e.g., WinNonlin) quantify_drug->analyze_data determine_params Determine PK Parameters (Cmax, Tmax, t1/2, AUC, etc.) analyze_data->determine_params end End determine_params->end

Safety Operating Guide

Essential Safety and Handling of Cefquinome Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Cefquinome Sulfate is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment. Adherence to these procedures is critical due to the compound's potential health and environmental hazards.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling.[1] It is known to cause skin and serious eye irritation.[1][2] A significant concern is its potential to cause allergy or asthma-like symptoms or breathing difficulties if inhaled, as it is a respiratory sensitizer.[1][2][3] Furthermore, it may cause respiratory irritation.[1] Environmentally, it is very toxic to aquatic life with long-lasting effects.[1][2]

Hazard ClassHazard StatementGHS CodeCitations
Skin IrritationCauses skin irritationH315[1]
Eye IrritationCauses serious eye irritationH319[1]
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaledH334[1][3][4]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1]
Acute Aquatic HazardVery toxic to aquatic lifeH400[1][3]
Chronic Aquatic HazardVery toxic to aquatic life with long lasting effectsH410[1]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure. Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, are the first line of defense.[2][5]

Protection TypePPE RecommendationSpecifications & NotesCitations
Eye / Face Safety GogglesWear tightly fitting safety goggles with side-shields. A face shield may be necessary if there is a risk of splashes.[2][3][5][6]
Skin Chemical-resistant GlovesUse chemical impermeable gloves.[2][3][5][6]
Protective ClothingWear a laboratory coat or impervious clothing.[2][3][5][6]
Respiratory RespiratorUse a suitable respirator if ventilation is inadequate, when dusts are generated, or if exposure limits are exceeded.[2][3][5][6]

Note: No official Occupational Exposure Limits (OELs) have been established by regulatory bodies for this compound.[2][5] Therefore, exposure should be minimized to the lowest achievable level.

Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is essential for safety and environmental protection.

Step-by-Step Handling Protocol

1. Preparation and Planning:

  • Review SDS: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Assess Risks: Evaluate the potential hazards of the planned experiment.[7]

  • Designate Area: Prepare a designated and well-ventilated work area, preferably a chemical fume hood.

  • Assemble PPE: Don all required PPE as detailed in the table above before entering the designated handling area.[2]

2. Handling and Use (Solid Compound):

  • Avoid Dust: Handle this compound, which is a solid, carefully to avoid the formation of dust and aerosols.[2][5]

  • Weighing: If weighing the powder, do so within a fume hood or a ventilated balance enclosure.

  • Contact Avoidance: Avoid all direct contact with the skin and eyes.[2][3][5] Do not inhale the powder.[4]

  • Storage: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place as recommended (often 2-8°C).[2][5]

3. Spill and Emergency Procedures:

  • Spills: In case of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material. Collect the material into a suitable, closed container for disposal.[2][6][8] Avoid letting the substance enter drains.[2][5][6][8]

  • Inhalation: If inhaled, move the person to fresh air. Seek immediate medical attention if respiratory symptoms occur.[2][3][4]

  • Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3][4]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[2][3]

4. Disposal Plan:

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[8]

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.[2][8]

  • Disposal Route: Dispose of the waste through an approved waste disposal plant or licensed contractor. Do not dispose of it into the sewer system or the general environment.[2][3][4][6][8] Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Decontamination & Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Handle Substance (Avoid dust/aerosol generation) C->D Begin Work E Perform Experiment D->E F Store Securely (Tightly closed, cool, dry) E->F G Clean Work Area & Equipment E->G Complete Work H Segregate Hazardous Waste G->H I Dispose via Approved Channels H->I J Spill or Exposure Occurs K Follow First Aid Measures J->K L Notify Supervisor J->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.